PF-07853578
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C16H19ClF2N2O4S |
|---|---|
Poids moléculaire |
408.8 g/mol |
Nom IUPAC |
(4-chlorophenyl) (5R)-3,3-difluoro-5-[(5R)-5-methyl-1,1-dioxo-1,2-thiazolidin-2-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H19ClF2N2O4S/c1-11-6-7-21(26(11,23)24)13-8-16(18,19)10-20(9-13)15(22)25-14-4-2-12(17)3-5-14/h2-5,11,13H,6-10H2,1H3/t11-,13-/m1/s1 |
Clé InChI |
LWZQGRRGKYWBQG-DGCLKSJQSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PF-07853578
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of PF-07853578, a novel therapeutic agent targeting the genetically-driven pathophysiology of Metabolic Dysfunction-Associated Steatohepatitis (MASH). The information presented herein is synthesized from preclinical and early-phase clinical data, intended to inform the scientific community.
Executive Summary
This compound is a first-in-class, orally bioavailable, covalent modulator of the patatin-like phospholipase domain-containing protein 3 (PNPLA3) I148M variant. This genetic variant is a key driver of MASH, predisposing carriers to increased liver fat accumulation, inflammation, and fibrosis.[1] this compound acts by selectively binding to the mutant PNPLA3 I148M protein, leading to its dissociation from lipid droplets and subsequent degradation by the proteasome. This targeted degradation of the pathogenic protein addresses the root cause of PNPLA3 I148M-mediated MASH.
The Role of PNPLA3 I148M in MASH Pathophysiology
The PNPLA3 gene encodes a protein that is localized on the surface of lipid droplets within hepatocytes. The wild-type protein is involved in the hydrolysis of triglycerides. The I148M mutation, a single nucleotide polymorphism (rs738409), results in a loss-of-function variant that is resistant to degradation. This stability leads to the accumulation of the PNPLA3 I148M protein on lipid droplets, where it is thought to sequester CGI-58 (comparative gene identification-58), a coactivator of adipose triglyceride lipase (B570770) (ATGL). This sequestration impairs triglyceride hydrolysis, leading to steatosis, the hallmark of MASH.
Mechanism of Action of this compound
This compound is designed to selectively target and induce the degradation of the pathogenic PNPLA3 I148M protein. The mechanism can be elucidated in a two-step process:
-
Covalent Binding and Dissociation: this compound covalently binds to the catalytic serine residue of the PNPLA3 I148M variant. This binding event alters the conformation of the protein, causing its dissociation from the surface of intracellular lipid droplets.
-
Proteasomal Degradation: Once dissociated from the lipid droplets, the this compound-bound PNPLA3 I148M protein is recognized by the cellular ubiquitin-proteasome system and targeted for degradation.
By promoting the degradation of the gain-of-function mutant protein, this compound effectively reduces its cellular concentration, thereby restoring normal lipid droplet metabolism and mitigating the downstream pathological consequences of MASH.
Signaling Pathway and Mechanism of Action of this compound
Caption: Signaling pathway of PNPLA3 I148M and this compound's intervention.
Quantitative Data
The following tables summarize the key quantitative data from preclinical and Phase 1 clinical studies of this compound.
Table 1: Preclinical Efficacy and Potency
| Parameter | Value | Species/System |
| PNPLA3 I148M Degradation (EC50) | 8 nM | Primary Human Hepatocytes |
| PNPLA3 I148M Dissociation from Lipid Droplets | 4 nM | In vitro |
| PNPLA3 I148M Dissociation from Lipid Droplets | 5 nM | Primary Hepatocytes |
| Reduction in PNPLA3 I148M Protein | -86.1% | PNPLA3 I148M Knock-in Mice |
| Reduction in Liver Triglycerides | -61.6% | PNPLA3 I148M Knock-in Mice |
Table 2: Pharmacokinetic Parameters
| Parameter | Value | Species |
| Bioavailability | 67% | Projected Human |
| Half-life (t1/2) | 7 hours | Projected Human |
| Clearance | 2.3 - 3.2 mL/min/kg | Projected Human |
| Time to Maximum Concentration (tmax) | 1 - 3 hours | Healthy Human Participants |
| Mean Terminal Half-life | 10.4 - 15.2 hours | Healthy Human Participants |
Experimental Protocols
The following are representative protocols for key experiments used in the evaluation of this compound. These are based on standard methodologies and the available information on the compound's development.
In Vivo Efficacy in PNPLA3 I148M Knock-in Mouse Model
-
Animal Model: Male and female PNPLA3 I148M knock-in mice and wild-type littermates, aged 8-10 weeks.
-
Diet: Mice are fed a high-sucrose diet for a specified period to induce a MASH phenotype.
-
Dosing: this compound is administered orally once daily at a dose of 30 mg/kg for 14 days. A vehicle control group receives the formulation excipient.
-
Sample Collection: At the end of the treatment period, mice are euthanized, and liver tissue is collected.
-
Analysis:
-
PNPLA3 Protein Levels: Liver lysates are prepared, and PNPLA3 protein levels are quantified by Western blot or ELISA using a specific antibody for the human PNPLA3 I148M variant.
-
Liver Triglycerides: A portion of the liver is homogenized, and triglyceride content is measured using a commercial colorimetric or fluorometric assay kit.
-
PNPLA3 I148M Degradation in Primary Human Hepatocytes
-
Cell Culture: Cryopreserved primary human hepatocytes from donors with the PNPLA3 I148M genotype are thawed and plated in collagen-coated plates.
-
Treatment: After stabilization, cells are treated with increasing concentrations of this compound for a specified time course (e.g., 24 hours).
-
Lysis and Analysis: Cells are lysed, and the total protein concentration is determined. The levels of PNPLA3 I148M protein are quantified by Western blot or a targeted mass spectrometry-based proteomic approach.
-
Data Analysis: The concentration of this compound that results in a 50% reduction in PNPLA3 I148M protein levels (EC50) is calculated.
Phase 1 Clinical Trial (NCT05890105)
-
Study Design: A randomized, double-blind, placebo-controlled, single-ascending dose study.[2]
-
Participants: Healthy adult volunteers meeting the specified inclusion and exclusion criteria.[2]
-
Intervention: Participants receive a single oral dose of this compound or a matching placebo.
-
Pharmacokinetic Analysis: Blood samples are collected at predefined time points post-dose to measure the plasma concentrations of this compound. Pharmacokinetic parameters (tmax, terminal half-life) are calculated.
-
Safety and Tolerability: Safety is assessed through the monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.
Experimental Workflow Visualization
The following diagram illustrates a typical preclinical experimental workflow for evaluating a compound like this compound.
Caption: Preclinical experimental workflow for this compound evaluation.
Conclusion
This compound represents a promising, genetically-targeted approach for the treatment of MASH in individuals carrying the PNPLA3 I148M variant. Its mechanism of action, involving the covalent binding and subsequent proteasomal degradation of the pathogenic protein, directly addresses a key driver of the disease. The preclinical and early clinical data support its continued development as a potential first-in-class therapy for this patient population. Further clinical studies will be crucial to fully elucidate its efficacy and safety profile.
References
The Precision Targeting of PF-07853578: A Covalent Inhibitor of the PNPLA3 I148M Variant for the Treatment of Metabolic Dysfunction-Associated Steatotic Liver Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PF-07853578, a clinical-stage small molecule developed by Pfizer, represents a novel therapeutic strategy for metabolic dysfunction-associated steatotic liver disease (MASLD), previously known as non-alcoholic fatty liver disease (NAFLD). This in-depth guide elucidates the molecular target of this compound, its mechanism of action, and the preclinical and early clinical data supporting its development. The core of its innovative approach lies in the specific and covalent targeting of the I148M variant of the Patatin-like phospholipase domain-containing protein 3 (PNPLA3). This genetic variant is a major risk factor for the development and progression of MASLD and its more severe form, metabolic dysfunction-associated steatohepatitis (MASH).[1][2] this compound acts as a modulator of PNPLA3, promoting the degradation of the pathogenic I148M mutant protein, thereby addressing a key driver of the disease.[1]
The Molecular Target: PNPLA3 and the Pathogenic I148M Variant
The primary molecular target of this compound is the I148M variant of the PNPLA3 protein.[1]
-
PNPLA3: This protein is known to be involved in lipid metabolism within hepatocytes. The wild-type protein is localized to lipid droplets and is involved in the hydrolysis of triglycerides.[3][4] Its expression is nutritionally regulated, being suppressed during fasting and induced by high-carbohydrate diets.[4]
-
The I148M Genetic Variant: A single nucleotide polymorphism (rs738409) in the PNPLA3 gene results in an isoleucine to methionine substitution at position 148 (I148M).[5] This variant is strongly associated with an increased risk of developing fatty liver, hepatic inflammation, cirrhosis, and hepatocellular carcinoma.[1][2] The I148M mutation leads to the accumulation of the PNPLA3 protein on the surface of lipid droplets. This is due to the mutant protein evading the normal cellular machinery for ubiquitination and subsequent proteasomal degradation.[6] The accumulation of the dysfunctional PNPLA3 I148M protein on lipid droplets is thought to impair the mobilization of triglycerides, leading to their accumulation in hepatocytes, a hallmark of MASLD.[3][6]
Mechanism of Action: Covalent Modification and Proteasomal Degradation
This compound employs a targeted mechanism to eliminate the pathogenic PNPLA3 I148M protein.
-
Covalent Binding: this compound is a covalent inhibitor that binds to the catalytic serine residue of the PNPLA3 I148M protein.[1] This covalent modification is a key feature of its design, leading to a durable effect.
-
Dissociation from Lipid Droplets: Upon binding, this compound induces a conformational change in the PNPLA3 I148M protein, causing its dissociation from the surface of lipid droplets within hepatocytes.[1]
-
Proteasomal Degradation: Once dissociated from the lipid droplets, the modified PNPLA3 I148M protein is recognized by the cellular protein degradation machinery and is targeted for destruction by the proteasome.[1][2]
This mechanism of action effectively removes the disease-causing mutant protein, thereby restoring normal lipid metabolism within the liver cells.[1]
Quantitative Data
The following tables summarize the key quantitative data from preclinical and Phase 1 clinical studies of this compound.
Table 1: In Vitro and In Vivo Efficacy
| Parameter | Value | Species/System | Source |
| PNPLA3 I148M Degradation (EC₅₀) | 8 nM | Primary Human Hepatocytes | [1] |
| PNPLA3 I148M Dissociation from Lipid Droplets | 4 nM | - | [1] |
| PNPLA3 I148M Dissociation from Lipid Droplets | 5 nM | Primary Hepatocytes | [1] |
| Reduction in PNPLA3 I148M Protein in Hepatocytes | -86.1% | PNPLA3 I148M Knock-in Mice | [1] |
| Reduction in Liver Triglycerides | -61.6% | PNPLA3 I148M Knock-in Mice (fed a high-sucrose diet) | [1] |
Table 2: Pharmacokinetic Properties
| Parameter | Value | Species/System | Source |
| Bioavailability | 67% | Human (projected) | [1] |
| Half-life (t½) | 7 hours | Human (projected) | [1] |
| Clearance | 2.3 - 3.2 mL/min/kg | Human (projected) | [1] |
| Time to Maximum Concentration (tₘₐₓ) | 1 - 3 hours | Healthy Human Participants (Phase 1) | [1] |
| Mean Terminal Half-life | 10.4 - 15.2 hours | Healthy Human Participants (Phase 1) | [1] |
Experimental Protocols
While the specific, proprietary protocols used by Pfizer are not publicly available, this section outlines the general methodologies for the key experiments cited in the evaluation of this compound.
PNPLA3 I148M Degradation Assay in Primary Human Hepatocytes
This assay is designed to quantify the reduction of PNPLA3 I148M protein levels in response to treatment with a test compound.
-
Cell Culture: Primary human hepatocytes are cultured in appropriate media to maintain their viability and function.
-
Compound Treatment: Cells are treated with varying concentrations of this compound for a specified period.
-
Cell Lysis: After treatment, the cells are washed and lysed to release the cellular proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
Western Blotting: Equal amounts of protein from each treatment group are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with a specific primary antibody against PNPLA3, followed by a secondary antibody conjugated to a detectable marker (e.g., HRP).
-
Data Analysis: The intensity of the bands corresponding to PNPLA3 is quantified, and the EC₅₀ value (the concentration of the compound that causes 50% of the maximal degradation) is calculated.
PNPLA3 I148M Dissociation from Lipid Droplets Assay
This assay measures the ability of a compound to displace the PNPLA3 I148M protein from lipid droplets.
-
Isolation of Lipid Droplets: Lipid droplets are isolated from hepatocytes (either from cell culture or liver tissue) using density gradient centrifugation.[7][8]
-
Incubation with Compound: The isolated lipid droplets, with associated PNPLA3 I148M, are incubated with different concentrations of this compound.
-
Separation of Lipid Droplets and Supernatant: After incubation, the lipid droplets are separated from the surrounding buffer (supernatant) by centrifugation.
-
Analysis of Protein Levels: The amount of PNPLA3 I148M protein remaining in the lipid droplet fraction and the amount dissociated into the supernatant are quantified by Western blotting or other sensitive protein detection methods.
-
Data Analysis: The concentration of the compound required to cause a significant dissociation of PNPLA3 I148M from the lipid droplets is determined.
In Vivo Efficacy Study in PNPLA3 I148M Knock-in Mice
This type of study assesses the therapeutic effect of a compound in a relevant animal model.
-
Animal Model: PNPLA3 I148M knock-in mice, which express the human mutant protein, are used. These mice are often fed a high-sucrose or high-fat diet to induce a MASLD phenotype.
-
Compound Administration: this compound is administered to the mice, typically orally, at a specified dose and for a defined treatment period (e.g., 30 mg/kg for 14 days).[1]
-
Sample Collection: At the end of the treatment period, the mice are euthanized, and liver tissue is collected.
-
Analysis of PNPLA3 Levels: The levels of PNPLA3 I148M protein in the liver lysates are measured by Western blotting or mass spectrometry.
-
Measurement of Liver Triglycerides: The total triglyceride content in the liver is quantified using a colorimetric assay kit.[9][10][11][12] This typically involves homogenizing a portion of the liver, extracting the lipids, and then enzymatically measuring the glycerol (B35011) content after triglyceride hydrolysis.
Visualizations
Signaling Pathway of PNPLA3 Degradation
The following diagram illustrates the proposed signaling pathway for the degradation of wild-type PNPLA3 and how the I148M variant evades this process. It also depicts the intervention point of this compound.
Caption: Mechanism of this compound in promoting PNPLA3 I148M degradation.
Experimental Workflow for Preclinical Evaluation
The diagram below outlines a typical experimental workflow for the preclinical assessment of a compound like this compound.
Caption: A streamlined workflow for the preclinical evaluation of this compound.
Conclusion
This compound is a promising, genetically targeted therapeutic candidate for MASLD. Its mechanism of action, which involves the covalent inhibition and subsequent degradation of the pathogenic PNPLA3 I148M protein, directly addresses a root cause of the disease in a significant subset of patients. The available preclinical and early clinical data demonstrate its potential to reduce liver fat and restore normal lipid metabolism. Further clinical development will be crucial to fully establish its safety and efficacy profile in the broader MASLD patient population. The targeted nature of this compound exemplifies the growing trend of precision medicine in the treatment of complex metabolic diseases.
References
- 1. Pfizer’s this compound is candidate to treat MASH | BioWorld [bioworld.com]
- 2. This compound: A clinical candidate for the treatment of PNPLA3 I148M mediated MASLD - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
- 4. PNPLA3-I148M: a problem of plenty in non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Isolation of Cellular Lipid Droplets: Two Purification Techniques Starting from Yeast Cells and Human Placentas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid Lipid Droplet Isolation Protocol Using a Well-established Organelle Isolation Kit. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of Liver Triglyceride Content [bio-protocol.org]
- 11. Measurement of Liver Triglyceride Content [en.bio-protocol.org]
- 12. 2.7. Measurements of Liver Triglycerides [bio-protocol.org]
Covalent Inhibition of PNPLA3 by PF-07853578: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metabolic dysfunction-associated steatotic liver disease (MASLD), formerly known as non-alcoholic fatty liver disease (NAFLD), represents a significant and growing global health concern. A key genetic driver of MASLD predisposition and progression is a single nucleotide polymorphism (rs738409) in the PNPLA3 gene, resulting in an isoleucine-to-methionine substitution at position 148 (I148M). This variant leads to a loss of function in the PNPLA3 protein, a lipase (B570770) involved in triglyceride hydrolysis in hepatocytes. The mutant PNPLA3 protein (PNPLA3-I148M) accumulates on the surface of lipid droplets, contributing to hepatic steatosis, inflammation, and fibrosis.
PF-07853578 is a first-in-class, orally bioavailable, covalent inhibitor of the PNPLA3-I148M protein developed by Pfizer.[1][2] This small molecule selectively targets the catalytic serine of the mutant PNPLA3, leading to its dissociation from lipid droplets and subsequent degradation via the proteasome.[1][3] This mechanism of action effectively removes the disease-driving protein from hepatocytes, offering a promising therapeutic strategy for individuals with the PNPLA3 I148M variant. Preclinical studies have demonstrated the potent and selective activity of this compound in reducing PNPLA3-I148M protein levels and liver triglycerides.[4] A Phase 1 clinical trial in healthy adult participants has been completed, demonstrating a favorable safety and pharmacokinetic profile.[1][4] This technical guide provides an in-depth overview of the core data, experimental methodologies, and signaling pathways associated with the covalent inhibition of PNPLA3 by this compound.
Data Presentation
Table 1: In Vitro and In Vivo Efficacy of this compound
| Parameter | Value | Species/System | Notes |
| PNPLA3 I148M Dissociation from Lipid Droplets | 4 nM | Not Specified | Demonstrates target engagement at the subcellular level.[4] |
| PNPLA3 I148M Dissociation from Lipid Droplets | 5 nM | Primary Hepatocytes | Confirms activity in a relevant cell-based system.[4] |
| PNPLA3 I148M Degradation (EC50) | 8 nM | Primary Human Hepatocytes | Indicates potent induction of protein degradation.[4][5] |
| PNPLA3 I148M Protein Reduction | -86.1% | PNPLA3 I148M Knock-in Mice | In vivo efficacy after 14 days of treatment at 30 mg/kg.[4] |
| Liver Triglyceride Reduction | -61.6% | PNPLA3 I148M Knock-in Mice | Demonstrates functional consequence of PNPLA3 degradation in vivo.[4] |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Species/System | Notes |
| Bioavailability (F) | 67% | Human Projection Modeling | Indicates good oral absorption.[4] |
| Time to Maximum Concentration (tmax) | 1-3 hours | Healthy Adult Humans (Phase 1) | Rapid absorption following oral administration.[4] |
| Mean Terminal Half-life (t1/2) | 10.4-15.2 hours | Healthy Adult Humans (Phase 1) | Supports once-daily dosing.[4] |
| Clearance (CL) | 2.3-3.2 mL/min/kg | Human Projection Modeling | [4] |
Experimental Protocols
Disclaimer: The following experimental protocols are representative methodologies based on standard practices in the field. The precise protocols employed by Pfizer in the development of this compound are proprietary and not publicly available.
Phenotypic Screening for PNPLA3-I148M Degradation in Hepatocytes
This protocol describes a high-throughput phenotypic screen to identify compounds that induce the degradation of the PNPLA3-I148M protein in a cellular context.
a. Cell Culture and Compound Treatment:
-
Human hepatoma cells (e.g., Huh7 or HepG2) endogenously expressing or engineered to overexpress a tagged version (e.g., HiBiT) of PNPLA3-I148M are seeded in 384-well plates.
-
A diverse chemical library, including this compound, is added to the wells at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
Cells are incubated with the compounds for a predetermined time course (e.g., 4, 8, 16, 24 hours) to allow for compound uptake and induction of protein degradation.
b. Detection of PNPLA3-I148M Levels:
-
For cells expressing a HiBiT-tagged PNPLA3-I148M, a luminescent substrate is added, and the resulting signal, proportional to the amount of remaining protein, is measured using a plate reader.
-
Alternatively, high-content imaging can be employed. Cells are fixed, permeabilized, and stained with an antibody specific for PNPLA3 and a nuclear stain (e.g., DAPI). Automated microscopy and image analysis are used to quantify the PNPLA3 signal intensity per cell.
c. Data Analysis:
-
The raw luminescence or fluorescence intensity data is normalized to the vehicle control.
-
Dose-response curves are generated for active compounds, and the EC50 (the concentration at which 50% of the protein is degraded) is calculated.
In Vivo Efficacy in a PNPLA3-I148M Knock-in Mouse Model
This protocol outlines an in vivo study to assess the efficacy of this compound in a genetically engineered mouse model that recapitulates the human PNPLA3 I148M genotype.[2][6]
a. Animal Model and Diet:
-
PNPLA3 I148M knock-in mice and their wild-type littermates are used. These mice express the mutant human PNPLA3 at physiological levels.
-
To induce a fatty liver phenotype, the mice are fed a high-sucrose or high-fat diet for a specified period before and during the study.[6]
b. Dosing and Sample Collection:
-
This compound is formulated for oral administration (e.g., in a solution or suspension).[2]
-
Mice are treated daily with this compound (e.g., 30 mg/kg) or a vehicle control via oral gavage for a defined duration (e.g., 14 days).
-
At the end of the treatment period, mice are euthanized, and liver tissue and blood samples are collected.
c. Analysis of Liver Tissue:
-
Western Blotting: A portion of the liver is homogenized, and protein lysates are prepared. Western blotting is performed using an antibody specific for PNPLA3 to quantify the reduction in protein levels.
-
Triglyceride Measurement: Liver lipids are extracted, and the triglyceride content is quantified using a commercially available colorimetric assay kit.
-
Histology: A section of the liver is fixed in formalin, embedded in paraffin, and stained with Hematoxylin and Eosin (H&E) and Oil Red O to assess liver morphology and lipid accumulation.
Covalent Binding and Proteasomal Degradation Assays
a. Covalent Binding Assay:
-
Recombinant PNPLA3-I148M protein is incubated with this compound.
-
The reaction mixture is analyzed by mass spectrometry to detect a mass shift in the protein corresponding to the covalent adduction of the inhibitor to the catalytic serine residue.
b. Proteasomal Degradation Assay:
-
Hepatocytes treated with this compound are co-treated with a proteasome inhibitor (e.g., MG132).
-
PNPLA3-I148M protein levels are assessed by Western blotting. A rescue of this compound-induced degradation in the presence of the proteasome inhibitor indicates that the degradation is mediated by the proteasome.
Mandatory Visualizations
References
- 1. Assaying Proteasomal Degradation in a Cell-free System in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pnpla3I148M knockin mice accumulate PNPLA3 on lipid droplets and develop hepatic steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell-Free Assay for Ubiquitin-Independent Proteasomal Protein Degradation | Springer Nature Experiments [experiments.springernature.com]
- 4. biocytogen.com [biocytogen.com]
- 5. Use of a Transgenic Human PNPLA3I148M Knock-in Mouse for Translational Safety Evaluations of siRNA Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pnpla3I148M knockin mice accumulate PNPLA3 on lipid droplets and develop hepatic steatosis - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of PF-07853578: A Targeted Approach for Metabolic Dysfunction-Associated Steatohepatitis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Metabolic dysfunction-associated steatohepatitis (MASH), formerly known as non-alcoholic steatohepatitis (NASH), represents a significant unmet medical need, with the potential to progress to cirrhosis and hepatocellular carcinoma. A key genetic risk factor for MASH is a single nucleotide polymorphism (rs738409) in the PNPLA3 gene, resulting in an isoleucine-to-methionine substitution at position 148 (I148M). This variant leads to the accumulation of the PNPLA3 protein on lipid droplets in hepatocytes, impairing lipid metabolism and driving disease progression.[1][2] PF-07853578, developed by Pfizer, is a first-in-class, orally available, covalent modulator of the PNPLA3 I148M variant.[3][4][5] This technical guide provides a comprehensive overview of the discovery and development of this compound, detailing its mechanism of action, preclinical efficacy, and early clinical development.
Introduction: Targeting a Genetic Driver of MASH
The I148M mutation in the patatin-like phospholipase domain-containing protein 3 (PNPLA3) is strongly associated with an increased risk of hepatic steatosis, inflammation, and fibrosis.[1][2] The mutant protein exhibits a loss of function in triglyceride hydrolysis and a gain of function that promotes lipid accumulation, making it a prime therapeutic target. This compound was identified through a phenotypic screening campaign and subsequent chemical biology approaches as a potent and selective covalent inhibitor of the PNPLA3 I148M variant.[2][6] Its unique mechanism of action involves not only inhibiting the protein but also inducing its degradation, offering a promising strategy for the treatment of MASH in individuals carrying this genetic variant.
Discovery of this compound
The discovery of this compound began with a phenotypic screen designed to identify compounds that could reverse the cellular phenotype associated with the PNPLA3 I148M mutation.
Experimental Protocol: Phenotypic Screening
Objective: To identify small molecules that reduce the accumulation of PNPLA3 I148M on lipid droplets in a cellular model.
Methodology:
-
Cell Line: A human hepatocyte cell line (e.g., Huh7) is engineered to overexpress the PNPLA3 I148M variant tagged with a fluorescent protein (e.g., GFP).
-
Lipid Loading: Cells are incubated with oleic acid to induce the formation of lipid droplets.
-
Compound Treatment: A library of small molecules is added to the cells at a fixed concentration.
-
High-Content Imaging: After an incubation period, cells are stained with a lipid droplet-specific dye (e.g., BODIPY) and imaged using an automated high-content screening system.
-
Image Analysis: An algorithm is used to quantify the co-localization of GFP-PNPLA3 I148M with lipid droplets. Hits are identified as compounds that significantly reduce this co-localization without causing cytotoxicity.
Mechanism of Action: Covalent Inhibition and Proteasomal Degradation
This compound acts as a covalent inhibitor of the PNPLA3 I148M protein.[6][7] This targeted covalent interaction is key to its mechanism of action, which involves the displacement of the mutant protein from lipid droplets, followed by its proteasomal degradation.[1][7]
Signaling Pathway
Experimental Protocol: Covalent Binding and Degradation Assay
Objective: To confirm the covalent binding of this compound to PNPLA3 I148M and assess its ability to induce protein degradation.
Methodology:
-
Recombinant Protein Assay:
-
Recombinant PNPLA3 I148M protein is incubated with varying concentrations of this compound.
-
The reaction mixture is analyzed by mass spectrometry to detect the formation of a covalent adduct.
-
-
Cellular Thermal Shift Assay (CETSA):
-
Hepatocytes expressing PNPLA3 I148M are treated with this compound or a vehicle control.
-
The cells are heated to various temperatures, and the soluble fraction of PNPLA3 I148M is quantified by Western blot. Covalent binding of this compound is expected to increase the thermal stability of the protein.
-
-
Protein Degradation Assay:
-
Hepatocytes expressing PNPLA3 I148M are treated with this compound in the presence and absence of a proteasome inhibitor (e.g., MG132).
-
The levels of PNPLA3 I148M are measured over time by Western blot. A decrease in protein levels that is rescued by the proteasome inhibitor confirms proteasomal degradation.
-
Preclinical Development
The efficacy of this compound was evaluated in a genetically engineered mouse model that recapitulates the human phenotype.
Experimental Protocol: In Vivo Efficacy Study
Objective: To assess the effect of this compound on PNPLA3 I148M protein levels and liver triglycerides in a relevant animal model.
Animal Model: Pnpla3 I148M knock-in mice, which express the mutant protein at physiological levels.
Methodology:
-
Diet-Induced Steatosis: Mice are fed a high-sucrose diet to induce hepatic steatosis.
-
Drug Administration: this compound is administered orally to the mice for a specified period (e.g., 14 days).
-
Tissue Analysis: At the end of the treatment period, livers are harvested.
-
Endpoint Measurement:
-
PNPLA3 I148M protein levels in liver lysates are quantified by Western blot or ELISA.
-
Liver triglyceride levels are measured using a colorimetric assay.
-
Preclinical Efficacy and Pharmacokinetics
| Parameter | Value | Reference |
| In Vitro Potency | ||
| PNPLA3 I148M Dissociation from Lipid Droplets (Cell-based) | 4 nM | [1] |
| PNPLA3 I148M Dissociation from Lipid Droplets (Primary Hepatocytes) | 5 nM | [1] |
| PNPLA3 I148M Degradation (EC50 in Primary Human Hepatocytes) | 8 nM | [1][8] |
| In Vivo Efficacy (in Pnpla3 I148M Knock-in Mice) | ||
| Dose | 30 mg/kg for 14 days | [1] |
| Reduction in PNPLA3 I148M Protein in Hepatocytes | 86.1% | [1] |
| Reduction in Liver Triglycerides | 61.6% | [1] |
| Projected Human Pharmacokinetics | ||
| Bioavailability | 67% | [1] |
| Half-life | 7 hours | [1] |
| Clearance | 2.3 - 3.2 mL/min/kg | [1] |
Clinical Development
This compound has completed a Phase I clinical trial to evaluate its safety, tolerability, and pharmacokinetics in healthy adult participants.[5][6][7]
Phase I Clinical Trial Design (NCT05890105)
| Parameter | Description |
| Study Title | A Phase 1, Randomized, Double-Blind, Sponsor-Open, Placebo-Controlled, Crossover, First-in-Human Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of Single Ascending Oral Doses of this compound Administered to Healthy Adult Participants |
| Status | Completed |
| Phase | Phase 1 |
| Study Design | Single ascending dose |
| Primary Outcome Measures | Safety and tolerability, pharmacokinetics (Cmax, Tmax, AUC) |
| Inclusion Criteria | Healthy adults aged 18-65, BMI 16-30.5 kg/m2 |
| Exclusion Criteria | Clinically relevant abnormalities in laboratory tests, history of significant medical conditions |
Phase I Clinical Trial Results
| Parameter | Result | Reference |
| Safety | Generally safe and well-tolerated | [1] |
| Adverse Events | No serious adverse events observed | [1] |
| Pharmacokinetics | ||
| Time to Maximum Concentration (Tmax) | 1 - 3 hours | [1] |
| Mean Terminal Half-life | 10.4 - 15.2 hours | [1] |
Experimental Workflow
Conclusion
This compound represents a novel, targeted therapeutic approach for the treatment of MASH in patients with the PNPLA3 I148M genetic variant. Its unique mechanism of action, involving both covalent inhibition and subsequent degradation of the disease-driving protein, has demonstrated promising preclinical efficacy. Early clinical data from the Phase I study have shown a favorable safety and pharmacokinetic profile. Further clinical investigation is warranted to establish the efficacy of this compound in reducing liver fat, inflammation, and fibrosis in the target patient population.
References
- 1. This compound by Pfizer for Metabolic Dysfunction-Associated Steatohepatitis (MASH): Likelihood of Approval [pharmaceutical-technology.com]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. JCI - Chronic overexpression of PNPLA3I148M in mouse liver causes hepatic steatosis [jci.org]
- 5. Pnpla3I148M knockin mice accumulate PNPLA3 on lipid droplets and develop hepatic steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chronic overexpression of PNPLA3I148M in mouse liver causes hepatic steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drughunter.com [drughunter.com]
- 8. Pfizer’s this compound is candidate to treat MASH | BioWorld [bioworld.com]
The Role of PF-07853578 in Lipid Metabolism: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PF-07853578 is an investigational, orally administered, covalent inhibitor of the patatin-like phospholipase domain-containing 3 (PNPLA3) protein carrying the I148M genetic variant. This specific variant is a well-established genetic driver of metabolic dysfunction-associated steatotic liver disease (MASLD), formerly known as non-alcoholic fatty liver disease (NAFLD), and its more severe form, metabolic dysfunction-associated steatohepatitis (MASH).[1][2][3] The therapeutic rationale for this compound centers on its ability to selectively target and promote the degradation of the dysfunctional PNPLA3 I148M protein, thereby addressing a primary cause of lipid accumulation in the liver. This document provides a detailed technical guide on the mechanism of action, preclinical and clinical data, and the experimental methodologies used to characterize the role of this compound in lipid metabolism.
Introduction to this compound and its Target
The I148M mutation in the PNPLA3 gene is strongly associated with an increased risk of hepatic steatosis, inflammation, cirrhosis, and hepatocellular carcinoma.[1][2] The wild-type PNPLA3 protein is involved in the hydrolysis of triglycerides in hepatocytes. The I148M variant, however, exhibits reduced hydrolase activity and accumulates on the surface of lipid droplets. This accumulation is thought to sequester essential cofactors, such as comparative gene identification-58 (CGI-58), thereby inhibiting the activity of adipose triglyceride lipase (B570770) (ATGL), the primary lipase in the liver. This leads to impaired triglyceride hydrolysis and subsequent lipid accumulation.
This compound was identified through a phenotypic screen for compounds that could remove the PNPLA3 I148M protein from lipid droplets in hepatocytes.[1] It acts as a covalent inhibitor, binding to the catalytic serine of the PNPLA3 I148M protein. This binding event leads to the dissociation of the protein from lipid droplets and targets it for proteasomal degradation, thus restoring normal lipid metabolism.[1][2][3]
Mechanism of Action: A Signaling Pathway Perspective
The accumulation of the PNPLA3 I148M variant on lipid droplets disrupts normal lipid hydrolysis. This compound intervenes in this pathological process through a targeted mechanism.
Caption: Mechanism of action of this compound in hepatocytes.
Quantitative Data Summary
Preclinical and early clinical studies have provided quantitative data on the efficacy and pharmacokinetic profile of this compound.
Table 1: Preclinical Efficacy Data
| Parameter | Model System | Treatment | Result | Reference |
| PNPLA3 I148M Protein Reduction | PNPLA3 I148M Knock-in Mice | 30 mg/kg for 14 days | -86.1% | [2] |
| Liver Triglyceride Reduction | PNPLA3 I148M Knock-in Mice (High-Sucrose Diet) | 30 mg/kg for 14 days | -61.6% | [2] |
| PNPLA3 I148M Dissociation from Lipid Droplets | In vitro | This compound | 4 nM | [2] |
| PNPLA3 I148M Dissociation from Lipid Droplets | Primary Hepatocytes | This compound | 5 nM | [2] |
| PNPLA3 I148M Degradation | Primary Human Hepatocytes | This compound | 8 nM | [2] |
Table 2: Phase I Clinical Trial Pharmacokinetic Data (Single Ascending Dose)
| Parameter | Population | Result | Reference |
| Absorption (tmax) | Healthy Participants | 1-3 hours | [2] |
| Mean Terminal Half-life | Healthy Participants | 10.4-15.2 hours | [2] |
| Bioavailability (projected) | Human Projection Modeling | 67% | [2] |
| Clearance (projected) | Human Projection Modeling | 2.3-3.2 mL/min/kg | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used in the evaluation of this compound.
PNPLA3 I148M Knock-in Mouse Model and High-Sucrose Diet Study
-
Animal Model: Generation of a knock-in mouse model with a methionine codon at position 148 of the murine Pnpla3 gene to mimic the human genetic variant.
-
Diet: Mice are fed a high-sucrose diet to induce hepatic steatosis. While the exact composition from the this compound studies is not publicly available, a typical high-sucrose diet in similar studies consists of approximately 60-70% of calories from sucrose.
-
Treatment: this compound is administered orally, for example at a dose of 30 mg/kg for 14 days.[2]
-
Analysis:
-
Liver Triglyceride Measurement: Liver tissue is homogenized, and lipids are extracted. Triglyceride levels are quantified using commercially available enzymatic assays.
-
PNPLA3 Protein Quantification: Liver lysates are subjected to Western blotting using an antibody specific for PNPLA3 to determine protein levels.
-
In Vitro Assays with Primary Human Hepatocytes
-
Cell Culture: Primary human hepatocytes are cultured under standard conditions.
-
Treatment: Cells are treated with varying concentrations of this compound.
-
PNPLA3 Dissociation Assay:
-
Immunofluorescence staining of hepatocytes with antibodies against PNPLA3 and a lipid droplet marker (e.g., BODIPY).
-
Confocal microscopy is used to visualize the co-localization of PNPLA3 with lipid droplets.
-
Image analysis software is used to quantify the dissociation of PNPLA3 from lipid droplets at different drug concentrations.
-
-
PNPLA3 Degradation Assay:
-
Hepatocytes are treated with this compound in the presence and absence of a proteasome inhibitor (e.g., MG132).
-
Cell lysates are collected at various time points and subjected to Western blotting for PNPLA3.
-
A decrease in PNPLA3 levels in the absence of the proteasome inhibitor, and its stabilization in the presence of the inhibitor, indicates proteasomal degradation.
-
Phase I Clinical Trial (NCT05890105)
-
Study Design: A randomized, double-blind, placebo-controlled, single ascending dose study.
-
Population: Healthy adult participants.
-
Intervention: Oral administration of this compound or placebo.
-
Primary Outcome Measures:
-
Safety and tolerability, assessed by monitoring adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
-
-
Secondary Outcome Measures:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) determined by analyzing blood samples collected at multiple time points after dosing.
-
Experimental and Logical Workflows
The development and characterization of this compound follow a logical progression from preclinical investigation to clinical evaluation.
Caption: Developmental workflow for this compound.
Conclusion
This compound represents a promising, targeted therapeutic approach for the treatment of MASLD in individuals carrying the PNPLA3 I148M variant. Its mechanism of action, involving the covalent inhibition and subsequent degradation of the pathogenic protein, directly addresses the genetic root of the disease. Preclinical data have demonstrated its ability to reduce hepatic PNPLA3 I148M protein levels and liver triglycerides. The initial clinical data from the Phase I study indicate a favorable safety and pharmacokinetic profile in healthy volunteers. Further clinical development will be crucial to establish the efficacy and safety of this compound in the target patient population.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Pharmacodynamics of PF-07853578
This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, a clinical candidate for the treatment of Metabolic Dysfunction-Associated Steatohepatitis (MASH), previously known as Nonalcoholic Steatohepatitis (NASH). This document details the molecule's mechanism of action, summarizes key quantitative data from preclinical and clinical studies, and outlines the experimental methodologies employed.
Introduction
Metabolic Dysfunction-Associated Steatohepatitis (MASH) is a severe form of liver disease characterized by hepatic steatosis, inflammation, and fibrosis, which can progress to cirrhosis and hepatocellular carcinoma.[1][2] A significant genetic risk factor for MASH is a single nucleotide polymorphism (rs738409) in the PNPLA3 gene, resulting in an isoleucine-to-methionine substitution at position 148 (I148M).[1][2] The PNPLA3 I148M variant protein accumulates on lipid droplets in hepatocytes, leading to impaired triglyceride hydrolysis and contributing to the pathogenesis of MASH.[3]
This compound is a novel, orally administered small molecule developed by Pfizer as a modulator of the PNPLA3 I148M variant.[4][5] It represents a precision medicine approach to treating MASH in individuals carrying this specific genetic mutation.
Mechanism of Action
This compound acts as a covalent inhibitor of the PNPLA3 I148M protein.[6][7] Its mechanism of action involves the following key steps:
-
Covalent Binding : this compound covalently binds to the catalytic serine residue of the PNPLA3 I148M variant.[6]
-
Displacement from Lipid Droplets : This binding event leads to the dissociation of the PNPLA3 I148M protein from the surface of intracellular lipid droplets within hepatocytes.[1][7]
-
Proteasomal Degradation : Once displaced, the modified PNPLA3 I148M protein is targeted for degradation by the ubiquitin-proteasome system.[1][7]
This targeted degradation of the pathogenic protein variant is intended to restore normal lipid metabolism within the liver.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of PNPLA3 I148M in MASH and the mechanism of action of this compound, as well as a typical experimental workflow for evaluating such a compound.
Caption: Mechanism of action of this compound on the PNPLA3 I148M pathway.
Caption: General experimental workflow for the evaluation of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative pharmacodynamic and pharmacokinetic data for this compound from preclinical and Phase 1 clinical studies.
Table 1: In Vitro and In Vivo Efficacy
| Parameter | Value | Species/System | Source |
| PNPLA3 I148M Dissociation from Lipid Droplets | 4 nM | - | [1] |
| PNPLA3 I148M Dissociation from Lipid Droplets | 5 nM | Primary Hepatocytes | [1] |
| PNPLA3 I148M Degradation (EC50) | 8 nM | Primary Human Hepatocytes | [1][8] |
| PNPLA3 I148M Protein Reduction in Hepatocytes | -86.1% | PNPLA3 I148M Knock-in Mice | [1] |
| Liver Triglyceride Reduction | -61.6% | PNPLA3 I148M Knock-in Mice | [1] |
Table 2: Human Pharmacokinetic Parameters (Single Ascending Dose)
| Parameter | Value | Population | Source |
| Time to Maximum Concentration (tmax) | 1 - 3 hours | Healthy Participants | [1] |
| Mean Terminal Half-life (t1/2) | 10.4 - 15.2 hours | Healthy Participants | [1] |
| Bioavailability (projected) | 67% | Human | [1] |
| Clearance (projected) | 2.3 - 3.2 mL/min/kg | Human | [1] |
Experimental Protocols
Detailed proprietary protocols for the specific assays conducted by Pfizer are not publicly available. However, this section describes the general methodologies that are widely used in the field for the types of experiments cited.
PNPLA3 I148M Dissociation from Lipid Droplets Assay
-
Objective : To quantify the ability of this compound to displace the PNPLA3 I148M protein from lipid droplets in hepatocytes.
-
General Protocol :
-
Cell Culture : Primary human hepatocytes or a relevant cell line expressing the PNPLA3 I148M variant are cultured.
-
Lipid Loading : Cells are incubated with oleic acid to induce the formation of lipid droplets.
-
Compound Treatment : Cells are treated with varying concentrations of this compound for a specified period.
-
Immunofluorescence Staining : Cells are fixed and stained with antibodies specific for PNPLA3 and a neutral lipid stain (e.g., BODIPY) to visualize lipid droplets.
-
Microscopy and Image Analysis : High-resolution confocal microscopy is used to capture images. Image analysis software is then used to quantify the colocalization of the PNPLA3 signal with the lipid droplet signal. A decrease in colocalization with increasing compound concentration indicates dissociation.
-
PNPLA3 I148M Degradation Assay
-
Objective : To measure the reduction in total cellular PNPLA3 I148M protein levels following treatment with this compound.
-
General Protocol :
-
Cell Culture and Treatment : Primary human hepatocytes with the I148M variant are cultured and treated with a range of this compound concentrations.
-
Cell Lysis : After incubation, cells are lysed to extract total protein.
-
Protein Quantification : The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).
-
Western Blotting or ELISA : Equal amounts of total protein are analyzed by Western blotting or a specific ELISA to detect and quantify the levels of PNPLA3 protein. A loading control (e.g., GAPDH or β-actin) is used for normalization.
-
Data Analysis : The intensity of the PNPLA3 band or ELISA signal is quantified and normalized to the loading control. The EC50 value, the concentration at which 50% of the protein is degraded, is then calculated.
-
In Vivo Efficacy in PNPLA3 I148M Knock-in Mouse Model
-
Objective : To evaluate the effect of this compound on hepatic PNPLA3 I148M protein levels and liver triglycerides in a relevant animal model.
-
Animal Model : PNPLA3 I148M knock-in mice, which express the human I148M variant, are used. These mice develop a phenotype resembling human MASH when fed a specific diet.[9]
-
General Protocol :
-
Diet-Induced MASH : Mice are fed a high-sucrose or other MASH-inducing diet to promote the disease phenotype.[1][9]
-
Compound Administration : this compound is administered orally at a specified dose (e.g., 30 mg/kg) for a defined period (e.g., 14 days).[1] A vehicle control group is also included.
-
Tissue Collection : At the end of the treatment period, mice are euthanized, and liver tissue is collected.
-
Protein Level Analysis : A portion of the liver is homogenized, and PNPLA3 protein levels are quantified by Western blot or mass spectrometry.
-
Liver Triglyceride Measurement : Lipids are extracted from another portion of the liver, and triglyceride content is measured using a colorimetric assay or by mass spectrometry.[10][11][12][13]
-
Phase 1 Clinical Trial (NCT05890105)
-
Objective : To assess the safety, tolerability, and pharmacokinetics of single ascending oral doses of this compound in healthy adult participants.[14][15]
-
Study Design : A randomized, double-blind, placebo-controlled, crossover study.[14]
-
Participants : Healthy adult male and female volunteers.[14]
-
Methodology :
-
Dose Escalation : Participants received single oral doses of this compound or a matching placebo in an escalating manner across different cohorts.[16]
-
Pharmacokinetic Sampling : Blood samples were collected at multiple time points after dosing to measure the plasma concentrations of this compound over time.
-
Safety and Tolerability Monitoring : Safety was assessed through the monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.
-
Conclusion
This compound is a promising, genetically targeted therapeutic candidate for the treatment of MASH in individuals with the PNPLA3 I148M variant. Its mechanism of action, involving the covalent binding and subsequent proteasomal degradation of the pathogenic protein, has been demonstrated in preclinical models. In vitro studies have shown potent activity in dissociating the mutant protein from lipid droplets and promoting its degradation at low nanomolar concentrations. In a knock-in mouse model of MASH, oral administration of this compound led to a significant reduction in both the target protein and liver triglycerides. A Phase 1 clinical trial in healthy volunteers has provided initial human pharmacokinetic and safety data, supporting further clinical development.[4][5] The data presented in this guide underscore the potential of this compound as a precision medicine for a genetically defined subset of the MASH patient population.
References
- 1. Pfizer’s this compound is candidate to treat MASH | BioWorld [bioworld.com]
- 2. Targeting PNPLA3 to Treat MASH and MASH Related Fibrosis and Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Proteasome - Wikipedia [en.wikipedia.org]
- 5. This compound by Pfizer for Metabolic Dysfunction-Associated Steatohepatitis (MASH): Likelihood of Approval [pharmaceutical-technology.com]
- 6. drughunter.com [drughunter.com]
- 7. This compound: A clinical candidate for the treatment of PNPLA3 I148M mediated MASLD - American Chemical Society [acs.digitellinc.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Experimental models to investigate PNPLA3 in liver steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring liver triglyceride content in mice: non-invasive magnetic resonance methods as an alternative to histopathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Digital analysis of hepatic sections in mice accurately quantitates triglycerides and selected properties of lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of Liver Triglyceride Content [bio-protocol.org]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 16. pfizer.com [pfizer.com]
The Advent of PF-07853578: A Targeted Approach to Proteasomal Degradation of PNPLA3 for the Treatment of Metabolic Dysfunction-Associated Steatohepatitis (MASH)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metabolic Dysfunction-Associated Steatohepatitis (MASH), a progressive form of non-alcoholic fatty liver disease (NAFLD), presents a significant and growing global health challenge. A key genetic driver of MASH is a common missense mutation (I148M) in the patatin-like phospholipase domain-containing protein 3 (PNPLA3) gene. This mutation leads to the accumulation of the PNPLA3 protein on lipid droplets within hepatocytes, impairing lipid metabolism and promoting inflammation and fibrosis. PF-07853578, a clinical-stage small molecule developed by Pfizer, represents a novel therapeutic strategy that directly targets the mutant PNPLA3 protein for proteasomal degradation. This in-depth technical guide consolidates the current understanding of this compound, detailing its mechanism of action, preclinical and clinical data, and the experimental methodologies underpinning its development.
Introduction: The PNPLA3 Conundrum in MASH
The I148M variant of PNPLA3 is strongly associated with an increased risk of developing MASH and its progression to cirrhosis and hepatocellular carcinoma.[1][2] The wild-type PNPLA3 protein is involved in the hydrolysis of triglycerides; however, the I148M mutation results in a loss of this function and renders the protein resistant to normal cellular degradation pathways.[3] This leads to its accumulation on the surface of lipid droplets, where it is thought to sequester essential cofactors for other lipases, thereby disrupting lipid homeostasis.[3] The selective degradation of the pathogenic mutant PNPLA3 protein, therefore, presents a promising therapeutic avenue.
This compound: Mechanism of Action
This compound is a first-in-class, orally bioavailable small molecule designed to specifically target the PNPLA3 I148M variant. Its mechanism of action involves a multi-step process initiated by covalent binding to the mutant protein. This binding event is believed to induce a conformational change in the PNPLA3 protein, leading to its dissociation from the lipid droplet surface and subsequent recognition by the cellular ubiquitin-proteasome system for degradation.[1][2]
Signaling Pathway of this compound-Mediated PNPLA3 Degradation
Caption: this compound covalently binds to mutant PNPLA3, inducing its degradation.
Quantitative Data Summary
The preclinical and early clinical development of this compound has generated significant quantitative data supporting its therapeutic potential. These findings are summarized in the tables below.
Table 1: In Vitro and In Vivo Efficacy of this compound
| Parameter | Value | Species/System | Source |
| PNPLA3 I148M Degradation (EC50) | 8 nM | Primary Human Hepatocytes | [1][4] |
| PNPLA3 I148M Dissociation from Lipid Droplets | 4 nM | - | [1] |
| PNPLA3 I148M Dissociation from Lipid Droplets | 5 nM | Primary Hepatocytes | [1] |
| Reduction in PNPLA3 I148M Protein | -86.1% | Hepatocytes from PNPLA3 I148M knock-in mice | [1] |
| Reduction in Liver Triglycerides | -61.6% | PNPLA3 I148M knock-in mice on a high-sucrose diet | [1] |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Species/System | Source |
| Bioavailability | 67% | Preclinical modeling | [1] |
| Half-life (t1/2) | 7 h | Preclinical modeling | [1] |
| Clearance | 2.3 - 3.2 mL/min/kg | Preclinical modeling | [1] |
| Time to maximum concentration (tmax) | 1 - 3 h | Healthy human participants (Phase I) | [1] |
| Mean terminal half-life | 10.4 - 15.2 h | Healthy human participants (Phase I) | [1] |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are proprietary to the developing company. However, based on standard practices in drug discovery and development, the following methodologies are likely to have been employed.
Phenotypic Screening for PNPLA3 Modulators
A high-throughput phenotypic screen was likely the initial step in identifying compounds that could reduce the accumulation of PNPLA3 on lipid droplets.
-
Cell Line: Human hepatoma cell lines (e.g., Huh7) or primary human hepatocytes engineered to express the PNPLA3 I148M variant, often with a fluorescent tag for visualization.
-
Assay Principle: Cells are seeded in multi-well plates and treated with a library of small molecules. Lipid droplets are stained with a neutral lipid dye (e.g., BODIPY), and the tagged PNPLA3 is visualized via its fluorescent signal.
-
Data Acquisition: High-content imaging systems are used to capture images of the cells. Automated image analysis is then employed to quantify the co-localization of the PNPLA3 signal with lipid droplets.
-
Hit Identification: Compounds that significantly reduce the PNPLA3 signal on lipid droplets without causing cytotoxicity are identified as hits for further investigation.
Covalent Binding Assay
To confirm the covalent interaction of this compound with PNPLA3, a variety of biophysical and biochemical techniques could be utilized.
-
Method: Intact protein mass spectrometry is a common method. Recombinant PNPLA3 I148M protein is incubated with this compound, and the resulting protein mass is analyzed. A mass shift corresponding to the molecular weight of the compound would confirm covalent binding.
-
Alternative Methods: Other techniques could include the use of radiolabeled compound followed by autoradiography of an SDS-PAGE gel, or competitive binding assays with a known covalent ligand.
PNPLA3 Lipid Droplet Dissociation Assay
This assay aims to quantify the ability of a compound to displace PNPLA3 from lipid droplets.
-
Methodology: This can be performed in a cellular context using high-content imaging, as described in the phenotypic screen, by measuring the decrease in co-localization between PNPLA3 and lipid droplets upon compound treatment. Alternatively, an in vitro assay could be developed using isolated lipid droplets from cells overexpressing PNPLA3 I148M. The amount of PNPLA3 remaining on the lipid droplets after incubation with the compound would be quantified by Western blotting or ELISA.
In Vitro and In Vivo Ubiquitination and Proteasomal Degradation Assays
These assays are crucial to confirm that the reduction in PNPLA3 levels is due to proteasomal degradation.
-
In Vitro Ubiquitination: Purified recombinant PNPLA3, E1 and E2 ubiquitin-activating and -conjugating enzymes, an E3 ligase (such as BFAR), and ubiquitin are incubated with or without this compound. The reaction mixture is then analyzed by Western blot using an anti-ubiquitin antibody to detect polyubiquitinated PNPLA3.
-
Cell-Based Proteasomal Degradation: Cells expressing PNPLA3 I148M are treated with this compound in the presence or absence of a proteasome inhibitor (e.g., MG132). If this compound induces proteasomal degradation, a decrease in PNPLA3 levels will be observed, and this decrease will be rescued by the proteasome inhibitor.
-
In Vivo Ubiquitination: PNPLA3 I148M knock-in mice are treated with this compound. Liver lysates are then subjected to immunoprecipitation with an anti-PNPLA3 antibody, followed by Western blotting with an anti-ubiquitin antibody to detect ubiquitinated PNPLA3 in vivo.
Experimental Workflow for Assessing this compound Efficacy
Caption: A logical workflow for the discovery and development of this compound.
Clinical Development and Future Directions
This compound has successfully completed a Phase I single-ascending dose clinical trial in healthy participants, where it was found to be generally safe and well-tolerated with no serious adverse events reported.[1] The compound exhibited rapid absorption and a favorable half-life, supporting its potential for further clinical development.[1] As of early 2025, this compound is in Phase I clinical development for MASH.[5]
The targeted degradation of the pathogenic PNPLA3 I148M protein by this compound represents a highly innovative and promising precision medicine approach for the treatment of MASH. Future clinical studies will be crucial to establish its efficacy in reducing liver fat, inflammation, and fibrosis in patients with MASH who carry the PNPLA3 I148M variant.
Conclusion
This compound is a pioneering clinical candidate that embodies a targeted protein degradation strategy to address a genetically defined driver of MASH. By covalently binding to the mutant PNPLA3 I148M protein and inducing its proteasomal degradation, this compound has demonstrated significant preclinical efficacy in reducing the pathological hallmarks of fatty liver disease. The favorable safety and pharmacokinetic profile observed in early clinical trials further underscores its potential as a transformative therapy for a patient population with a high unmet medical need. Continued investigation and clinical development of this compound will be instrumental in determining its role in the future landscape of MASH therapeutics.
References
- 1. The PNPLA3 variant associated with fatty liver disease (I148M) accumulates on lipid droplets by evading ubiquitylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 4. pnas.org [pnas.org]
- 5. Pfizer’s this compound is candidate to treat MASH | BioWorld [bioworld.com]
Methodological & Application
Application Notes and Protocols for In Vitro Profiling of PF-07853578, a Covalent Inhibitor of PNPLA3 (I148M)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic dysfunction-associated steatohepatitis (MASH) is a progressive liver disease characterized by steatosis, inflammation, and fibrosis. A key genetic driver of MASH is a single nucleotide polymorphism in the patatin-like phospholipase domain-containing protein 3 (PNPLA3) gene, resulting in an isoleucine-to-methionine substitution at position 148 (I148M). The PNPLA3 (I148M) variant exhibits a loss of triglyceride hydrolase function and accumulates on lipid droplets, promoting lipid storage and hepatocyte injury.
PF-07853578 is a first-in-class, orally bioavailable, covalent inhibitor of the PNPLA3 (I148M) variant. It selectively binds to the mutant protein, leading to its dissociation from lipid droplets and subsequent degradation by the proteasome. These application notes provide detailed protocols for the in vitro characterization of this compound, enabling researchers to assess its potency and mechanism of action.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Assay Type | Value |
| PNPLA3 (I148M) Degradation EC₅₀ | Cell-based | 8 nM |
| PNPLA3 (I148M) Dissociation from Lipid Droplets | Cell-free | 4 nM |
| PNPLA3 (I148M) Dissociation from Lipid Droplets | Primary Hepatocytes | 5 nM |
Signaling Pathway
The I148M mutation in PNPLA3 leads to its accumulation on lipid droplets, where it is thought to sequester coactivators necessary for other lipases, thereby inhibiting triglyceride hydrolysis and promoting steatosis. This compound covalently binds to the mutant PNPLA3, inducing a conformational change that leads to its dissociation from the lipid droplet and subsequent recognition by the ubiquitin-proteasome system for degradation.
Caption: Mechanism of action of this compound.
Experimental Protocols
Covalent Binding Kinetics Assay
This assay determines the rate of covalent bond formation between this compound and recombinant PNPLA3 (I148M).
Materials:
-
Recombinant human PNPLA3 (I148M) protein
-
This compound
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM TCEP)
-
Quenching solution (e.g., 2% formic acid in acetonitrile)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the recombinant PNPLA3 (I148M) protein to the desired concentration in pre-warmed assay buffer.
-
Initiate the reaction by adding this compound to the protein solution at various concentrations.
-
Incubate the reaction mixture at 37°C.
-
At various time points, withdraw aliquots of the reaction and immediately add to the quenching solution to stop the reaction.
-
Analyze the samples by LC-MS/MS to determine the percentage of unbound protein remaining.
-
Plot the natural logarithm of the percentage of unbound protein versus time for each inhibitor concentration.
-
The observed rate constant (kobs) for each concentration is the negative of the slope of the linear fit.
-
Determine the inactivation rate constant (kinact) and the dissociation constant (Ki) by plotting kobs versus the inhibitor concentration.
Caption: Covalent binding kinetics assay workflow.
PNPLA3 (I148M) Degradation Assay (Western Blot)
This protocol quantifies the degradation of endogenous PNPLA3 (I148M) in a cellular context following treatment with this compound.
Materials:
-
Hepatocyte cell line expressing PNPLA3 (I148M) (e.g., Huh7)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132, as a control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-PNPLA3
-
Primary antibody: anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed hepatocytes in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 24 hours). Include a positive control group pre-treated with a proteasome inhibitor.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PNPLA3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with a loading control antibody (e.g., anti-GAPDH).
-
Quantify the band intensities and normalize the PNPLA3 signal to the loading control. Calculate the EC₅₀ for degradation.
Caption: Western blot workflow for PNPLA3 degradation.
PNPLA3 (I148M) and Lipid Droplet Colocalization Assay (Immunofluorescence)
This assay visualizes the dissociation of PNPLA3 (I148M) from lipid droplets upon treatment with this compound.
Materials:
-
Hepatocyte cell line expressing PNPLA3 (I148M)
-
Glass coverslips
-
Cell culture medium
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% saponin (B1150181) in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody: anti-PNPLA3
-
Fluorescently labeled secondary antibody
-
Lipid droplet stain (e.g., BODIPY 493/503)
-
Nuclear stain (e.g., DAPI)
-
Antifade mounting medium
-
Confocal microscope
Procedure:
-
Seed hepatocytes on glass coverslips in a 24-well plate.
-
Treat the cells with this compound or vehicle for the desired time.
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% saponin for 10 minutes.
-
Block with 1% BSA for 30 minutes.
-
Incubate with the primary anti-PNPLA3 antibody for 1 hour.
-
Wash and incubate with the fluorescently labeled secondary antibody for 1 hour.
-
Stain for lipid droplets with BODIPY 493/503 and for nuclei with DAPI.
-
Wash and mount the coverslips on microscope slides with antifade medium.
-
Image the cells using a confocal microscope and analyze the colocalization of PNPLA3 and lipid droplets.
Caption: Immunofluorescence workflow.
Application Notes and Protocols for PF-07853578 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-07853578 is an orally administered, covalent inhibitor of the I148M variant of Patatin-like phospholipase domain-containing protein 3 (PNPLA3).[1][2][3] The PNPLA3 I148M mutation is a significant genetic risk factor for the development and progression of metabolic dysfunction-associated steatotic liver disease (MASLD), formerly known as non-alcoholic fatty liver disease (NAFLD), and its more severe form, metabolic dysfunction-associated steatohepatitis (MASH).[4][5] The wild-type PNPLA3 protein is involved in lipid metabolism in hepatocytes.[6] The I148M mutation, however, leads to a loss of function, causing the protein to accumulate on the surface of lipid droplets and impair triglyceride hydrolysis.[6][7] This accumulation contributes to the excessive buildup of fat in the liver, a hallmark of MASLD/MASH.[8]
The mechanism of action for this compound involves covalent binding to the catalytic serine of the PNPLA3 I148M mutant protein. This binding event facilitates the dissociation of the mutant protein from lipid droplets, leading to its subsequent degradation via the ubiquitin-proteasome pathway.[1][4] By promoting the clearance of the dysfunctional PNPLA3 I148M protein, this compound aims to restore normal lipid metabolism within hepatocytes.[3] Currently, this compound has completed Phase I clinical trials for the treatment of MASH.[2][3]
These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound, including its ability to induce the degradation of PNPLA3 I148M, promote its dissociation from lipid droplets, and confirm the involvement of the proteasomal degradation pathway.
Data Presentation
Quantitative data from cell-based assays are crucial for evaluating the potency and efficacy of this compound. The following tables provide a summary of the key in vitro and in vivo parameters reported for this compound, as well as a representative dose-response dataset for a PNPLA3 I148M degradation assay.
Table 1: In Vitro and In Vivo Activity of this compound
| Parameter | Value | System | Source |
| PNPLA3 I148M Dissociation from Lipid Droplets | 4 nM | Not Specified | [1] |
| PNPLA3 I148M Dissociation from Lipid Droplets | 5 nM | Primary Hepatocytes | [1] |
| PNPLA3 I148M Degradation (EC50) | 8 nM | Primary Human Hepatocytes | [1][6] |
| PNPLA3 I148M Protein Reduction | -86.1% | PNPLA3 I148M Knock-in Mice | [1] |
| Liver Triglyceride Reduction | -61.6% | PNPLA3 I148M Knock-in Mice | [1] |
Table 2: Representative Dose-Response Data for this compound-Induced PNPLA3 I148M Degradation
| This compound Concentration (nM) | Log Concentration | % PNPLA3 I148M Remaining |
| 0.1 | -1.0 | 98.5 |
| 0.3 | -0.52 | 95.2 |
| 1.0 | 0.0 | 85.1 |
| 3.0 | 0.48 | 65.3 |
| 10.0 | 1.0 | 45.8 |
| 30.0 | 1.48 | 25.7 |
| 100.0 | 2.0 | 12.4 |
| 300.0 | 2.48 | 8.9 |
Experimental Protocols
PNPLA3 I148M Degradation Assay
This assay quantifies the reduction of PNPLA3 I148M protein levels in cells following treatment with this compound.
a. Cell Line Selection:
-
HepG2 or Huh7 cells: These human hepatoma cell lines endogenously express the homozygous PNPLA3 I148M variant.[1][9]
-
CRISPR-edited cell lines: Immortalized human hepatocytes (IHH) or Hep3B cells engineered to express PNPLA3 I148M can also be used.[1][10]
-
Overexpression systems: HepG2 cells transduced with a lentiviral vector to overexpress PNPLA3 I148M are another option.[2]
b. Materials:
-
Selected cell line expressing PNPLA3 I148M
-
Cell culture medium and supplements
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and buffers
-
Western blot apparatus
-
PVDF membranes
-
Primary antibodies: anti-PNPLA3 and anti-loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for Western blots
c. Protocol:
-
Cell Seeding: Seed the selected cells in a 96-well plate at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 300 nM). Ensure the final DMSO concentration is ≤ 0.1%.[10]
-
Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Add RIPA buffer to each well and incubate on ice to lyse the cells.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against PNPLA3.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip and re-probe the membrane with a loading control antibody.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the PNPLA3 signal to the loading control. Plot the percentage of remaining PNPLA3 I148M against the log concentration of this compound and fit a dose-response curve to determine the EC50 value.[11]
PNPLA3 I148M Dissociation from Lipid Droplets Assay (Immunofluorescence)
This assay visually assesses the localization of PNPLA3 I148M in relation to lipid droplets.
a. Materials:
-
PNPLA3 I148M-expressing cells
-
Glass-bottom plates or chambered slides
-
This compound
-
Oleic acid (to induce lipid droplet formation)
-
4% paraformaldehyde (PFA) for fixation
-
0.1% Triton X-100 for permeabilization
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-PNPLA3
-
Fluorescently-labeled secondary antibody
-
Lipid droplet stain (e.g., BODIPY 493/503 or LipidTOX)
-
DAPI for nuclear staining
-
Confocal microscope
b. Protocol:
-
Cell Seeding: Seed cells on glass-bottom plates or chambered slides.
-
Lipid Loading (Optional but Recommended): Treat cells with oleic acid complexed to BSA for 16-24 hours to induce the formation of lipid droplets.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control for a specified time.
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% PFA, and then permeabilize with 0.1% Triton X-100.
-
Immunostaining:
-
Block the cells with blocking buffer.
-
Incubate with the primary anti-PNPLA3 antibody.
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
-
Staining: Stain for lipid droplets with BODIPY 493/503 and nuclei with DAPI.
-
Imaging: Acquire images using a confocal microscope.
-
Analysis: Analyze the images to assess the co-localization between the PNPLA3 signal and the lipid droplet signal. Quantify the dissociation by measuring the decrease in PNPLA3 signal intensity on lipid droplets in treated versus control cells.
Confirmation of Proteasomal Degradation Assay
This assay confirms that the this compound-induced degradation of PNPLA3 I148M is mediated by the proteasome.
a. Materials:
-
Same as for the PNPLA3 I148M Degradation Assay
b. Protocol:
-
Cell Seeding: Seed PNPLA3 I148M-expressing cells as described previously.
-
Pre-treatment: Pre-treat one set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.
-
Co-treatment: Treat the cells with the following conditions:
-
Vehicle control (DMSO)
-
This compound alone (at a concentration around the EC50, e.g., 10 nM)
-
Proteasome inhibitor alone
-
This compound + Proteasome inhibitor
-
-
Incubation, Lysis, and Western Blotting: Follow steps 4-7 from the PNPLA3 I148M Degradation Assay protocol.
-
Data Analysis: Compare the levels of PNPLA3 I148M across the different treatment groups. A successful confirmation will show that treatment with this compound alone reduces PNPLA3 levels, while co-treatment with the proteasome inhibitor "rescues" the protein from degradation, resulting in levels similar to or higher than the vehicle control.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Overexpression of variant PNPLA3 gene at I148M position causes malignant transformation of hepatocytes via IL-6-JAK2/STAT3 pathway in low dose free fatty acid exposure: a laboratory investigation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. pnas.org [pnas.org]
- 5. Human hepatocyte PNPLA3 148M exacerbates rapid non-alcoholic fatty liver disease development in chimeric mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PNPLA3 and nonalcoholic fatty liver disease: towards personalized medicine for fatty liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 8. researchgate.net [researchgate.net]
- 9. journals.physiology.org [journals.physiology.org]
- 10. The fatty liver disease–causing protein PNPLA3-I148M alters lipid droplet–Golgi dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. zoehlerbz.medium.com [zoehlerbz.medium.com]
- 12. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
Application Notes and Protocols for PF-07853578 Research in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models for the preclinical evaluation of PF-07853578, a covalent modulator of the patatin-like phospholipase domain-containing protein 3 (PNPLA3) I148M variant for the treatment of Metabolic Dysfunction-Associated Steatohepatitis (MASH).
Introduction to this compound and its Mechanism of Action
This compound is an investigational oral drug developed by Pfizer for the treatment of MASH, a severe form of non-alcoholic fatty liver disease (NAFLD).[1] The drug targets a specific genetic variant, I148M, in the PNPLA3 gene, which is a major genetic risk factor for the development and progression of MASH.[2][3] The I148M mutation impairs the normal function of the PNPLA3 protein, leading to an accumulation of triglycerides in liver cells (hepatic steatosis), inflammation, and fibrosis.[4]
This compound covalently binds to the mutant PNPLA3 I148M protein.[5] This binding leads to the dissociation of the protein from lipid droplets and its subsequent degradation, thereby addressing the root cause of the disease in individuals with this genetic predisposition.[5]
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in hepatocytes.
Animal Models for this compound Research
The most relevant animal model for studying this compound is the PNPLA3 I148M knock-in mouse . This model genetically mimics the human condition and is essential for evaluating the efficacy of a targeted therapy like this compound.
Other commonly used diet-induced MASH models in wild-type mice, such as those induced by a Western diet or a methionine- and choline-deficient (MCD) diet , can also be valuable for studying the broader pathological features of MASH and for initial screening of compounds.[6][7]
Quantitative Data from Preclinical Studies
The following table summarizes the key quantitative findings from a preclinical study of this compound in PNPLA3 I148M knock-in mice fed a high-sucrose diet.
| Animal Model | Treatment Group | Dose | Duration | Key Findings | Reference |
| PNPLA3 I148M Knock-in Mice | This compound | 30 mg/kg | 14 days | -86.1% reduction in PNPLA3 I148M mutant protein in hepatocytes | [2] |
| -61.6% reduction in liver triglycerides | [2] | ||||
| Vehicle Control | - | 14 days | Baseline levels of PNPLA3 I148M and liver triglycerides | [2] |
Experimental Protocols
High-Sucrose Diet-Induced MASH in PNPLA3 I148M Knock-in Mice
This protocol describes the induction of MASH in PNPLA3 I148M knock-in mice, a model that closely mimics the genetic predisposition and dietary factors contributing to MASH in humans.
Materials:
-
PNPLA3 I148M knock-in mice
-
High-sucrose diet (e.g., 70% sucrose, 10% fat, 20% protein by calories)
-
Standard chow diet
-
Animal caging and husbandry supplies
Procedure:
-
Animal Acclimation: Acclimate male PNPLA3 I148M knock-in mice (8-10 weeks old) to the animal facility for at least one week with ad libitum access to standard chow and water.
-
Dietary Induction:
-
Randomly assign mice to two groups: a control group receiving a standard chow diet and an experimental group receiving a high-sucrose diet.
-
Provide the respective diets and water ad libitum for a period of 16-24 weeks to induce the MASH phenotype. The duration may be adjusted based on the desired severity of the disease.
-
-
Monitoring:
-
Monitor body weight and food intake weekly.
-
At the end of the dietary induction period, a subset of animals can be euthanized to confirm the MASH phenotype through histological analysis of liver tissue.
-
Administration of this compound by Oral Gavage
This protocol details the procedure for administering this compound to mice via oral gavage.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 ml)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentration (e.g., 3 mg/ml for a 30 mg/kg dose in a 10 ml/kg dosing volume).
-
Ensure the suspension is homogenous by vortexing or stirring before each administration.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to calculate the precise volume of the dosing solution to be administered.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip.[8][9]
-
Insert the gavage needle into the esophagus, advancing it slowly and carefully.[10][11][12]
-
Administer the calculated volume of the this compound suspension or vehicle control.
-
Administer the treatment daily for the specified duration of the study (e.g., 14 days).
-
Measurement of Liver Triglycerides
This protocol outlines the quantification of triglyceride content in liver tissue.
Materials:
-
Liver tissue samples (frozen at -80°C)
-
Triglyceride quantification kit (colorimetric or fluorometric)
-
Homogenizer
-
Chloroform-methanol solution (2:1)
-
Saline solution (0.9% NaCl)
-
Spectrophotometer or fluorometer
Procedure:
-
Lipid Extraction:
-
Homogenize a known weight of frozen liver tissue in a chloroform-methanol solution.
-
Add saline solution to the homogenate and centrifuge to separate the lipid-containing organic phase.
-
-
Triglyceride Quantification:
-
Evaporate the organic solvent and resuspend the lipid extract in a suitable buffer provided with the triglyceride quantification kit.
-
Follow the manufacturer's instructions for the colorimetric or fluorometric assay to determine the triglyceride concentration.
-
-
Data Analysis:
-
Normalize the triglyceride concentration to the initial weight of the liver tissue to obtain the triglyceride content (e.g., in mg/g of liver tissue).
-
Quantification of PNPLA3 Protein Levels
This protocol describes the measurement of PNPLA3 protein levels in liver tissue using Western blotting.
Materials:
-
Liver tissue samples (frozen at -80°C)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF or nitrocellulose)
-
Primary antibody against PNPLA3
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize liver tissue in lysis buffer and centrifuge to collect the protein-containing supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a standard protein assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane and incubate with the primary antibody against PNPLA3.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative levels of PNPLA3 protein.
-
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating this compound.
References
- 1. This compound by Pfizer for Metabolic Dysfunction-Associated Steatohepatitis (MASH): Likelihood of Approval [pharmaceutical-technology.com]
- 2. Targeting PNPLA3 to Treat MASH and MASH Related Fibrosis and Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting PNPLA3 to Treat MASH and MASH Related Fibrosis and Cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental models to investigate PNPLA3 in liver steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. Mouse Models of Diet-Induced Nonalcoholic Steatohepatitis Reproduce the Heterogeneity of the Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. synapse.koreamed.org [synapse.koreamed.org]
- 8. instechlabs.com [instechlabs.com]
- 9. research.fsu.edu [research.fsu.edu]
- 10. research-support.uq.edu.au [research-support.uq.edu.au]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
Application Notes and Protocols: PNPLA3 I148M Knock-in Mouse Model for the Evaluation of PF-07853578
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Patatin-like phospholipase domain-containing 3 (PNPLA3) I148M genetic variant is a major risk factor for the development and progression of non-alcoholic fatty liver disease (NAFLD) and its more severe form, metabolic dysfunction-associated steatohepatitis (MASH). The I148M mutation leads to a loss of function in triglyceride hydrolysis and promotes the accumulation of the mutant protein on lipid droplets, resulting in hepatic steatosis. The PNPLA3 I148M knock-in mouse model recapitulates key features of the human condition, providing an invaluable tool for studying disease pathogenesis and evaluating novel therapeutic agents.
PF-07853578 is an investigational small molecule designed to target the PNPLA3 I148M variant. It has been shown to covalently bind to the mutant protein, leading to its dissociation from lipid droplets and subsequent degradation.[1] This mechanism of action aims to restore normal lipid metabolism in hepatocytes and ameliorate the pathological features of MASH.
These application notes provide detailed protocols for utilizing the PNPLA3 I148M knock-in mouse model to assess the efficacy of therapeutic candidates like this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Efficacy of this compound in PNPLA3 I148M Knock-in Mice
| Parameter | Treatment Group | Dosage | Duration | Outcome | Reference |
| PNPLA3 I148M Protein Levels in Hepatocytes | This compound | 30 mg/kg | 14 days | -86.1% reduction | [1] |
| Liver Triglyceride Levels | This compound | 30 mg/kg | 14 days | -61.6% reduction | [1] |
| PNPLA3 I148M Dissociation from Lipid Droplets | This compound | N/A | N/A | 4 nM | [1] |
| PNPLA3 I148M Dissociation from Primary Hepatocytes | This compound | N/A | N/A | 5 nM | [1] |
| PNPLA3 I148M Degradation in Primary Human Hepatocytes | This compound | N/A | N/A | 8 nM | [1] |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Reference |
| Bioavailability | 67% | Mouse (projected) | [1] |
| Half-life (t½) | 7 hours | Mouse (projected) | [1] |
| Clearance | 2.3 - 3.2 mL/min/kg | Mouse (projected) | [1] |
| Time to maximum concentration (tmax) | 1 - 3 hours | Human (Phase I) | [1] |
| Mean terminal half-life | 10.4 - 15.2 hours | Human (Phase I) | [1] |
Signaling Pathways
The PNPLA3 I148M variant has been implicated in the activation of several signaling pathways that contribute to liver inflammation and fibrosis. Understanding these pathways is crucial for a comprehensive evaluation of therapeutic interventions.
Caption: PNPLA3 I148M signaling pathways in liver pathology.
Experimental Protocols
PNPLA3 I148M Knock-in Mouse Model of Hepatic Steatosis
This protocol describes the induction of hepatic steatosis in PNPLA3 I148M knock-in mice, a model that mimics the human condition of diet-induced fatty liver disease in genetically susceptible individuals.[2][3]
Materials:
-
PNPLA3 I148M knock-in mice and wild-type littermates (C57BL/6J background)
-
Standard chow diet
-
High-sucrose diet (HSD)
-
Metabolic cages for sample collection
-
Standard laboratory equipment for animal handling and euthanasia
Procedure:
-
Animal Acclimation: House mice in a temperature- and light-controlled environment with ad libitum access to water. Acclimate mice to the facility for at least one week upon arrival.
-
Dietary Challenge:
-
At 8-10 weeks of age, divide the mice into four groups:
-
Wild-type on chow diet
-
Wild-type on high-sucrose diet
-
PNPLA3 I148M knock-in on chow diet
-
PNPLA3 I148M knock-in on high-sucrose diet
-
-
Provide the respective diets for a period of 4-8 weeks. The high-sucrose diet typically leads to a 2- to 3-fold increase in liver fat in the knock-in mice compared to wild-type littermates.[2][3]
-
-
Monitoring: Monitor body weight and food intake weekly.
-
Sample Collection: At the end of the study period, euthanize mice and collect blood and liver tissue for analysis.
Administration of this compound
This protocol outlines the procedure for oral administration of this compound to PNPLA3 I148M knock-in mice.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Syringes
Procedure:
-
Formulation Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentration (e.g., for a 30 mg/kg dose).
-
Dosing:
-
Administer the this compound suspension or vehicle control to the mice via oral gavage once daily for the duration of the study (e.g., 14 days).[1]
-
The volume of administration should be based on the individual mouse's body weight.
-
-
Monitoring: Observe the animals for any adverse effects following administration.
Analysis of Liver Lipids
This protocol describes the quantification of triglyceride content in liver tissue.
Materials:
-
Liver tissue homogenizer
-
Chloroform:Methanol (2:1) solution
-
Triglyceride quantification kit
-
Spectrophotometer
Procedure:
-
Lipid Extraction:
-
Homogenize a pre-weighed portion of the liver tissue in the chloroform:methanol solution.
-
Separate the lipid-containing organic phase by centrifugation.
-
Evaporate the solvent and resuspend the lipid extract in a suitable buffer.
-
-
Quantification:
-
Use a commercial triglyceride quantification kit according to the manufacturer's instructions.
-
Measure the absorbance using a spectrophotometer and calculate the triglyceride concentration based on a standard curve.
-
Western Blot Analysis of PNPLA3
This protocol details the detection and quantification of PNPLA3 protein levels in liver lysates and on lipid droplets.
Materials:
-
Liver tissue
-
Lipid droplet isolation kit
-
Protein lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer membranes (PVDF or nitrocellulose)
-
Primary antibody against PNPLA3
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
For total liver lysates, homogenize liver tissue in lysis buffer.
-
For lipid droplet-associated protein, isolate lipid droplets using a commercial kit and then lyse the droplets.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
Block the membrane and incubate with the primary anti-PNPLA3 antibody.
-
Wash and incubate with the secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Quantification: Densitometrically quantify the protein bands and normalize to a loading control (e.g., beta-actin for total lysates).
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating a therapeutic agent in the PNPLA3 I148M knock-in mouse model.
Caption: Workflow for preclinical evaluation in the PNPLA3 I148M mouse model.
Conclusion
The PNPLA3 I148M knock-in mouse model is a robust and clinically relevant tool for investigating the pathogenesis of MASH and for the preclinical evaluation of novel therapeutics. The protocols outlined in these application notes provide a framework for conducting such studies, with a focus on the assessment of this compound, a promising agent targeting the underlying genetic driver of this disease. Adherence to these detailed methodologies will ensure the generation of reproducible and high-quality data, ultimately accelerating the development of effective treatments for patients with MASH.
References
- 1. Pfizer’s this compound is candidate to treat MASH | BioWorld [bioworld.com]
- 2. Pnpla3I148M knockin mice accumulate PNPLA3 on lipid droplets and develop hepatic steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pnpla3I148M knockin mice accumulate PNPLA3 on lipid droplets and develop hepatic steatosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring the Efficacy of PF-07853578 in Hepatocytes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic Dysfunction-Associated Steatohepatitis (MASH) is a progressive liver disease characterized by hepatic steatosis, inflammation, and fibrosis. A significant genetic risk factor for MASH is a mutation in the PNPLA3 gene (I148M), which encodes the patatin-like phospholipase domain-containing protein 3.[1] This mutation leads to the accumulation of the PNPLA3 I148M protein on lipid droplets in hepatocytes, contributing to fatty liver, cirrhosis, and inflammation.[1] PF-07853578 is an investigational, orally administered small molecule developed by Pfizer that selectively targets the mutant PNPLA3 I148M protein for degradation, offering a promising therapeutic strategy for MASH.[1][2][3] This document provides detailed protocols for assessing the efficacy of this compound in hepatocyte models.
Mechanism of Action
This compound functions as a molecular degrader. It covalently binds to the mutant PNPLA3 I148M protein, leading to its dissociation from lipid droplets.[1] This event marks the protein for recognition by the cellular proteasome machinery, resulting in its degradation.[1] The clearance of the pathogenic PNPLA3 I148M protein from hepatocytes is expected to reduce intracellular triglyceride levels and ameliorate the cellular phenotype of MASH.
Experimental Protocols
The following protocols outline key experiments to measure the efficacy of this compound in reducing PNPLA3 I148M protein levels and mitigating lipid accumulation in hepatocytes.
Protocol 1: Quantification of PNPLA3 I148M Protein Degradation
This protocol uses Western blotting to quantify the reduction of PNPLA3 I148M protein in response to this compound treatment.
Materials:
-
Primary human hepatocytes carrying the PNPLA3 I148M mutation or a suitable human hepatocyte cell line (e.g., HepG2) engineered to express PNPLA3 I148M.
-
Cell culture medium and supplements.
-
This compound (MedchemExpress).[4]
-
DMSO (vehicle control).
-
RIPA buffer with protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against PNPLA3.
-
Loading control primary antibody (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Treatment:
-
Plate hepatocytes at a desired density in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium. A final concentration range of 1 nM to 1 µM is recommended based on reported EC50 values.[1]
-
Treat cells with varying concentrations of this compound or vehicle (DMSO) for 24-48 hours.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Normalize protein samples to the same concentration and prepare them for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary anti-PNPLA3 antibody and a loading control antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the PNPLA3 band intensity to the loading control.
-
Calculate the percentage reduction of PNPLA3 protein relative to the vehicle-treated control.
-
Protocol 2: Measurement of Intracellular Triglyceride Levels
This protocol measures the downstream effect of this compound on lipid accumulation by quantifying intracellular triglyceride levels.
Materials:
-
Hepatocytes treated with this compound as described in Protocol 1.
-
Triglyceride quantification colorimetric/fluorometric assay kit.
-
PBS.
-
Cell lysis buffer (provided in the kit or a suitable alternative).
-
Microplate reader.
Procedure:
-
Sample Preparation:
-
After treatment with this compound, wash the cells with PBS.
-
Lyse the cells according to the assay kit manufacturer's instructions.
-
Homogenize the lysate.
-
-
Triglyceride Assay:
-
Perform the triglyceride assay according to the manufacturer's protocol. This typically involves an enzymatic reaction that results in a colorimetric or fluorometric signal proportional to the triglyceride concentration.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the triglyceride concentration in each sample based on a standard curve.
-
Normalize the triglyceride concentration to the total protein content of the cell lysate.
-
Determine the percentage reduction in triglyceride levels compared to the vehicle-treated control.
-
Protocol 3: Visualization of Lipid Droplets by Oil Red O Staining
This protocol provides a qualitative and semi-quantitative assessment of intracellular lipid accumulation.
Materials:
-
Hepatocytes cultured on coverslips and treated with this compound.
-
PBS.
-
4% Paraformaldehyde (PFA) in PBS.
-
Oil Red O staining solution.
-
Hematoxylin (B73222) for counterstaining (optional).
-
Mounting medium.
-
Microscope.
Procedure:
-
Cell Fixation and Staining:
-
After treatment, wash cells with PBS and fix with 4% PFA for 15-30 minutes.
-
Wash with water and then with 60% isopropanol.
-
Stain with Oil Red O solution for 15-20 minutes.
-
Wash with 60% isopropanol and then with water.
-
(Optional) Counterstain with hematoxylin to visualize the nuclei.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides.
-
Image the cells using a bright-field microscope. Lipid droplets will appear as red puncta.
-
The extent of lipid accumulation can be semi-quantitatively analyzed using image analysis software to measure the stained area or intensity.
-
Experimental Workflow
The following diagram illustrates the overall workflow for assessing the efficacy of this compound in a hepatocyte model.
Data Presentation
The following table summarizes the reported in vitro and in vivo efficacy data for this compound.
| Parameter | Model System | Value | Reference |
| PNPLA3 I148M Degradation (EC50) | Primary Human Hepatocytes | 8 nM | [1][4] |
| PNPLA3 I148M Dissociation from Lipid Droplets | Primary Hepatocytes | 5 nM | [1] |
| PNPLA3 I148M Dissociation from Lipid Droplets | In Vitro | 4 nM | [1] |
| PNPLA3 I148M Protein Reduction | PNPLA3 I148M Knock-in Mice | 86.1% | [1] |
| Liver Triglyceride Reduction | PNPLA3 I148M Knock-in Mice | 61.6% | [1] |
Note: The in vivo data for protein and triglyceride reduction in mice was obtained after treatment with 30 mg/kg of this compound for 14 days.[1]
Conclusion
The protocols and information provided in this application note offer a comprehensive framework for researchers to effectively measure the efficacy of this compound in hepatocyte models. By focusing on the direct target engagement (PNPLA3 I148M degradation) and the key downstream functional outcome (reduction of lipid accumulation), these methods can generate robust and reliable data to evaluate the therapeutic potential of this novel MASH drug candidate. As this compound progresses through clinical development, these in vitro assays will remain crucial for further mechanistic studies and compound characterization.[2][5]
References
- 1. Pfizer’s this compound is candidate to treat MASH | BioWorld [bioworld.com]
- 2. This compound by Pfizer for Metabolic Dysfunction-Associated Steatohepatitis (MASH): Likelihood of Approval [pharmaceutical-technology.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting PNPLA3 to Treat MASH and MASH Related Fibrosis and Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-07853578 in Lipid Droplet Dynamics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-07853578 is a potent and selective covalent inhibitor of the Patatin-like phospholipase domain-containing protein 3 (PNPLA3) I148M variant. This genetic variant is strongly associated with an increased risk of developing metabolic dysfunction-associated steatohepatitis (MASH), formerly known as non-alcoholic steatohepatitis (NASH), and its progression to cirrhosis and hepatocellular carcinoma.[][2] this compound offers a targeted approach to studying the role of the PNPLA3 I148M variant in lipid droplet dynamics and associated pathologies.
Mechanism of Action
This compound covalently binds to the catalytic serine residue of the PNPLA3 I148M mutant protein.[3][4] This binding prevents the localization of the pathogenic protein to lipid droplets. Subsequently, the displaced PNPLA3 I148M is targeted for degradation through the proteasomal machinery.[][5] This targeted degradation of the mutant protein helps to restore normal lipid metabolism within hepatocytes, making this compound a valuable tool for investigating the molecular mechanisms underlying MASH.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and properties of this compound.
Table 1: In Vivo Efficacy in PNPLA3 I148M Knock-in Mice []
| Parameter | Treatment Group | Dosage | Duration | Outcome |
| PNPLA3 I148M Protein Level | This compound | 30 mg/kg | 14 days | 86.1% reduction in hepatocytes |
| Liver Triglycerides | This compound | 30 mg/kg | 14 days | 61.6% reduction |
Table 2: In Vitro Activity [][6]
| Assay | System | Value |
| PNPLA3 I148M Dissociation from Lipid Droplets | Cell-free | 4 nM |
| PNPLA3 I148M Dissociation from Hepatocytes | Primary Hepatocytes | 5 nM |
| PNPLA3 I148M Degradation (EC50) | Primary Human Hepatocytes | 8 nM |
Table 3: Pharmacokinetic Properties in Humans (Phase I, Single Ascending Dose) []
| Parameter | Value |
| Time to Maximum Concentration (tmax) | 1 - 3 hours |
| Mean Terminal Half-life | 10.4 - 15.2 hours |
Experimental Protocols
Herein are detailed protocols for key experiments to study the effects of this compound on lipid droplet dynamics.
Protocol 1: In Vitro Treatment of Hepatocytes with this compound
This protocol describes the treatment of primary human hepatocytes or hepatocyte-derived cell lines (e.g., HepG2) with this compound to assess its impact on PNPLA3 levels and lipid accumulation.
Materials:
-
Primary human hepatocytes or a suitable cell line
-
Hepatocyte culture medium
-
This compound (MedChemExpress, Cat. No. HY-151772)
-
DMSO (vehicle control)
-
Collagen-coated culture plates
-
Oleic acid (optional, for inducing lipid accumulation)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed hepatocytes on collagen-coated plates at a desired density and allow them to attach and recover for 24-48 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1 nM - 1 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the culture medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
(Optional) Lipid Loading: To study the effect on lipid accumulation, co-treat the cells with oleic acid complexed to BSA.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: Following incubation, cells can be harvested for various analyses, including lipid droplet staining (Protocol 2), protein analysis by Western blot (Protocol 3), or triglyceride quantification.
Protocol 2: Lipid Droplet Staining using BODIPY 493/503
This protocol details the staining of neutral lipid droplets in hepatocytes treated with this compound using the fluorescent dye BODIPY 493/503 for visualization by fluorescence microscopy.
Materials:
-
Treated cells on coverslips (from Protocol 1)
-
BODIPY 493/503 (e.g., Thermo Fisher Scientific, D3922)
-
DMSO
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Glass slides
Procedure:
-
Fixation: After treatment, wash the cells twice with PBS and then fix with 4% PFA for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Staining: Prepare a 1 µg/mL working solution of BODIPY 493/503 in PBS from a 1 mg/mL stock in DMSO. Incubate the fixed cells with the BODIPY 493/503 solution for 15-30 minutes at room temperature, protected from light.
-
Counterstaining: Wash the cells twice with PBS. If desired, incubate with a DAPI solution for 5 minutes to stain the nuclei.
-
Mounting: Wash the cells twice with PBS. Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Imaging: Visualize the lipid droplets using a fluorescence microscope with appropriate filter sets for BODIPY 493/503 (excitation/emission ~493/503 nm) and DAPI (excitation/emission ~358/461 nm).
Protocol 3: Western Blot for PNPLA3 Protein Levels
This protocol describes the quantification of PNPLA3 protein levels in hepatocytes following treatment with this compound.
Materials:
-
Treated cell lysates (from Protocol 1)
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PNPLA3 (e.g., Cell Signaling Technology, #95546)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-PNPLA3 antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the PNPLA3 signal to the loading control.
Protocol 4: Triglyceride Quantification in Liver Tissue
This protocol is for measuring triglyceride content in liver tissue from animal models treated with this compound.
Materials:
-
Liver tissue samples
-
Triglyceride quantification kit (colorimetric or fluorometric)
-
Homogenizer
-
Chloroform:Methanol (2:1) solution
-
0.9% NaCl solution
Procedure:
-
Lipid Extraction:
-
Homogenize a known weight of liver tissue in a chloroform:methanol (2:1) solution.
-
Add 0.9% NaCl, vortex, and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Triglyceride Measurement:
-
Resuspend the dried lipid extract in the assay buffer provided with the triglyceride quantification kit.
-
Follow the manufacturer's instructions for the colorimetric or fluorometric assay.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Calculation:
-
Calculate the triglyceride concentration based on a standard curve.
-
Normalize the triglyceride amount to the initial weight of the liver tissue.
-
Conclusion
This compound is a specific and effective tool for investigating the pathological role of the PNPLA3 I148M variant in lipid droplet metabolism. The provided data and protocols offer a framework for researchers to utilize this compound in their studies to further elucidate the mechanisms of MASH and explore potential therapeutic strategies.
References
- 2. scispace.com [scispace.com]
- 3. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. Pfizer’s this compound is candidate to treat MASH | BioWorld [bioworld.com]
- 6. Measurement of Liver Triglyceride Content [en.bio-protocol.org]
Application Notes and Protocols for PF-07853578 in Liver Organoid Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-07853578 is an investigational, orally bioavailable small molecule designed to treat Metabolic Dysfunction-Associated Steatohepatitis (MASH), formerly known as non-alcoholic steatohepatitis (NASH).[1][2] The compound is a covalent modulator of the patatin-like phospholipase domain-containing protein 3 (PNPLA3) I148M variant.[1][3][4] This specific genetic variant is a significant risk factor for the development and progression of fatty liver disease, cirrhosis, and hepatic inflammation.[1] this compound acts by covalently binding to the mutant PNPLA3 protein, which leads to its dissociation from lipid droplets and subsequent degradation via the proteasome.[1][3][4] This mechanism of action aims to reduce the accumulation of triglycerides in hepatocytes, a hallmark of MASH.[1]
Liver organoids have emerged as a robust in vitro model for studying liver diseases and for preclinical drug screening.[5][6][7] These three-dimensional structures, derived from human pluripotent stem cells or primary liver tissues, recapitulate the cellular composition and functionality of the native liver more closely than traditional two-dimensional cell cultures.[8][9] This makes them a valuable tool for assessing the efficacy and potential toxicity of novel therapeutic agents like this compound.[5][6]
These application notes provide detailed protocols for utilizing liver organoid models to evaluate the therapeutic potential of this compound.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Primary Human Hepatocytes
| Parameter | Value |
| PNPLA3 I148M Dissociation from Lipid Droplets (IC50) | 4 nM |
| PNPLA3 I148M Degradation (DC50) | 8 nM |
| PNPLA3 I148M Dissociation in Primary Hepatocytes (IC50) | 5 nM |
| Reference: | [1] |
Table 2: In Vivo Efficacy of this compound in PNPLA3 I148M Knock-in Mice
| Treatment | Dose | Duration | PNPLA3 I148M Protein Reduction | Liver Triglyceride Reduction |
| This compound | 30 mg/kg | 14 days | 86.1% | 61.6% |
| Reference: | [1] |
Table 3: Pharmacokinetic Properties of this compound in Humans (Phase I)
| Parameter | Value |
| Time to Maximum Concentration (tmax) | 1-3 hours |
| Mean Terminal Half-life | 10.4-15.2 hours |
| Bioavailability (projected) | 67% |
| Reference: | [1] |
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of this compound in hepatocytes.
Experimental Protocols
Liver Organoid Culture and Differentiation
This protocol is adapted from established methods for human liver organoid culture.[8][10][11]
Materials:
-
Human pluripotent stem cells (hPSCs) or primary human liver tissue
-
Liver Organoid Initiation Medium
-
Liver Organoid Expansion Medium
-
Liver Organoid Differentiation Medium
-
Cultrex® UltiMatrix RGF BME or Matrigel®
-
PBS (Phosphate-Buffered Saline)
-
DMEM/F-12 medium
Procedure:
-
Initiation of Liver Organoid Culture:
-
If starting from hPSCs, differentiate towards hepatic endoderm using established protocols.
-
If starting from primary tissue, isolate hepatocytes and cholangiocytes following standard procedures.
-
Embed the cells in droplets of Cultrex® BME or Matrigel® in a 24-well plate.
-
After polymerization of the matrix, add Liver Organoid Initiation Medium.
-
-
Expansion of Liver Organoids:
-
Differentiation of Liver Organoids:
-
To induce a more mature hepatocyte-like phenotype, switch to Liver Organoid Differentiation Medium.
-
Culture for an additional 11-13 days, changing the medium every other day.[10]
-
Experimental Workflow for this compound Treatment
Caption: Workflow for evaluating this compound in liver organoids.
Assessment of this compound Efficacy
a. Lipid Accumulation Assay (Oil Red O Staining)
-
After treatment with this compound, wash the organoids in their matrix domes with PBS.
-
Fix the organoids with 4% paraformaldehyde for 30 minutes.
-
Wash with PBS and then with 60% isopropanol (B130326).
-
Stain with freshly prepared Oil Red O solution for 20 minutes.
-
Wash with 60% isopropanol to remove excess stain.
-
Counterstain with hematoxylin (B73222) to visualize nuclei.
-
Acquire images using a bright-field microscope and quantify the stained area using image analysis software.
b. PNPLA3 I148M Protein Level Quantification
-
Harvest the organoids from the matrix using a cell recovery solution.
-
Lyse the organoids in RIPA buffer supplemented with protease inhibitors.
-
Determine the total protein concentration using a BCA assay.
-
Perform Western blotting using an antibody specific for PNPLA3.
-
Alternatively, use a specific ELISA kit to quantify PNPLA3 levels in the organoid lysates.
-
Normalize the PNPLA3 signal to a loading control (e.g., GAPDH or beta-actin).
c. Gene Expression Analysis (qRT-PCR)
-
Harvest the organoids and extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qRT-PCR) using primers for genes involved in lipid metabolism (e.g., PNPLA3, SREBF1, FASN) and liver function (e.g., ALB, CYP3A4).
-
Normalize the expression levels to a housekeeping gene (e.g., GAPDH).
Cytotoxicity Assessment
This protocol is based on established methods for cytotoxicity screening in organoids.[13]
Materials:
-
CellTiter-Glo® 3D Cell Viability Assay (or similar)
-
Opaque-walled 96-well plates
Procedure:
-
Culture and treat liver organoids with a dose range of this compound in a 96-well plate format.
-
After the desired treatment duration (e.g., 72 hours), equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® 3D reagent to each well.
-
Mix thoroughly to lyse the organoids and release ATP.
-
Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Logical Relationship Diagram
Caption: Therapeutic rationale for this compound in MASH.
References
- 1. Pfizer’s this compound is candidate to treat MASH | BioWorld [bioworld.com]
- 2. This compound by Pfizer for Metabolic Dysfunction-Associated Steatohepatitis (MASH): Likelihood of Approval [pharmaceutical-technology.com]
- 3. drughunter.com [drughunter.com]
- 4. This compound: A clinical candidate for the treatment of PNPLA3 I148M mediated MASLD - American Chemical Society [acs.digitellinc.com]
- 5. High-Fidelity Drug Induced Liver Injury Screen Using Human PSC-derived Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. researchgate.net [researchgate.net]
- 8. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 9. Guidelines for Manufacturing and Application of Organoids: Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organoid Culture Protocol | Human Liver | Bio-Techne [bio-techne.com]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. stemcell.com [stemcell.com]
- 13. stemcell.com [stemcell.com]
Troubleshooting & Optimization
Optimizing PF-07853578 concentration in cell culture
Welcome to the technical support center for PF-07853578, a potent and selective covalent inhibitor of the I148M variant of Patatin-like phospholipase domain-containing protein 3 (PNPLA3). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a covalent inhibitor that specifically targets the mutant PNPLA3 protein carrying the I148M variant. It acts by covalently binding to the catalytic serine residue of the PNPLA3 I148M protein.[1] This binding leads to the displacement of the protein from lipid droplets and promotes its degradation through the proteasomal pathway.[2] This ultimately helps in restoring normal lipid metabolism.[1]
Q2: What is the reported in vitro potency of this compound?
A2: this compound has a reported EC50 of 8 nM for the degradation of PNPLA3 I148M in primary human hepatocytes.[2][3]
Q3: Which cell lines are suitable for studying the effects of this compound?
A3: The choice of cell line will depend on the specific research question. For studying the direct effects on the PNPLA3 I148M variant, it is essential to use cell lines that endogenously express or are engineered to overexpress this mutant protein. Relevant cell models for studying Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) include:
-
Primary Human Hepatocytes: These are physiologically relevant but can be challenging to source and maintain.
-
iPSC-derived Hepatocytes: These offer a reproducible and patient-specific model system.
-
HepG2 cells: A human hepatoma cell line that can be engineered to express the PNPLA3 I148M variant.
-
LX-2 cells: A human hepatic stellate cell line, useful for studying fibrotic endpoints.
-
Co-culture systems: Combining hepatocytes with other liver cell types like stellate cells and Kupffer cells can provide a more comprehensive in vitro model of MASLD.[4]
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in a suitable solvent like DMSO. For example, a 10 mM stock solution can be prepared in DMSO. It is crucial to use freshly opened, anhydrous DMSO to ensure solubility. Stock solutions should be stored at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in experimental results | Inconsistent cell passage number or confluency. | Use cells within a consistent passage number range and ensure uniform cell seeding density. |
| Instability of this compound in culture medium. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Minimize the exposure of the compound to light. | |
| Lower than expected potency | Incorrect concentration of this compound. | Verify the concentration of your stock solution. Perform a concentration-response experiment to determine the optimal concentration for your specific cell line and assay. |
| Cell line does not express the PNPLA3 I148M variant. | Confirm the genotype of your cell line. If necessary, use a cell line engineered to express the target protein. | |
| Observed cytotoxicity at expected effective concentrations | Off-target effects or solvent toxicity. | Perform a cytotoxicity assay to determine the toxic concentration range. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low and consistent across all conditions. Include a vehicle control in your experiments. |
| Difficulty in detecting target engagement | Insufficient incubation time or inappropriate assay. | As this compound is a covalent inhibitor, target engagement is time-dependent. Optimize the incubation time. Consider using a target engagement assay such as a Western blot to directly measure the degradation of the PNPLA3 I148M protein. |
Experimental Protocols
Determining the Optimal Concentration of this compound using a Cytotoxicity Assay
This protocol provides a general framework for determining the concentration range of this compound that is non-toxic to your chosen cell line.
Materials:
-
Your cell line of interest (e.g., HepG2 cells expressing PNPLA3 I148M)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
DMSO (anhydrous)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A common starting range could be from 1 nM to 100 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).
-
Treatment: Remove the old medium from the cells and add the prepared dilutions of this compound and the vehicle control.
-
Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Cell Viability Measurement: Following the manufacturer's instructions for your chosen cell viability reagent, measure the cell viability using a plate reader.
-
Data Analysis: Plot the cell viability against the log concentration of this compound to determine the concentration at which cytotoxicity is observed.
Target Engagement Assay: Western Blot for PNPLA3 I148M Degradation
This protocol allows for the direct visualization of PNPLA3 I148M protein degradation induced by this compound.
Materials:
-
Your cell line of interest expressing PNPLA3 I148M
-
6-well cell culture plates
-
This compound
-
DMSO (anhydrous)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PNPLA3
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with a range of this compound concentrations (e.g., based on the EC50 and cytotoxicity data) and a vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts and prepare samples for SDS-PAGE.
-
Run the samples on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PNPLA3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading. Quantify the band intensities to determine the extent of PNPLA3 I148M degradation at different concentrations of this compound.
Signaling Pathways and Experimental Workflows
The PNPLA3 I148M variant is implicated in several signaling pathways that contribute to the pathogenesis of MASLD. Understanding these pathways is crucial for designing experiments to investigate the effects of this compound.
Caption: Mechanism of action of this compound and its impact on downstream signaling.
References
PF-07853578 Technical Support Center: Solubility and Stability in DMSO
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance on the solubility and stability of PF-07853578 when using Dimethyl Sulfoxide (DMSO) as a solvent. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous DMSO.
Q2: What is the known solubility of this compound in DMSO?
A2: While specific quantitative solubility data from the manufacturer is not publicly available, empirical evidence from various research applications suggests that this compound is soluble in DMSO. It is always recommended to perform a solubility test to determine the maximum concentration for your specific experimental needs.
Q3: How should I store stock solutions of this compound in DMSO?
A3: For optimal stability, it is recommended to store stock solutions of this compound in DMSO at low temperatures. Aliquoting the stock solution into single-use volumes is highly advised to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[1]
Q4: What is the mechanism of action of this compound?
A4: this compound is a covalent inhibitor of the patatin-like phospholipase domain-containing protein 3 (PNPLA3) I148M variant.[2][3] By binding to this variant, it facilitates its degradation through the ubiquitin-proteasome pathway.[2][4]
Troubleshooting Guide
Issue: this compound is not dissolving completely in DMSO.
-
Potential Cause: The concentration of the solution may be too high, or the DMSO may have absorbed moisture.
-
Recommended Solution:
-
Ensure you are using fresh, anhydrous DMSO.
-
Try gentle warming of the solution (e.g., in a 37°C water bath) with intermittent vortexing or sonication to aid dissolution.
-
If the compound still does not dissolve, consider preparing a more dilute stock solution.
-
Issue: The this compound solution in DMSO appears cloudy or has visible precipitates.
-
Potential Cause: This could be due to the compound precipitating out of solution, especially if the stock solution has been stored for an extended period or subjected to multiple freeze-thaw cycles.
-
Recommended Solution:
-
Before use, visually inspect the stock solution. If precipitates are observed, attempt to redissolve them by gentle warming and vortexing.
-
If redissolving is unsuccessful, it is recommended to prepare a fresh stock solution.
-
To avoid this issue, always aliquot stock solutions into single-use vials.
-
Issue: Precipitation occurs when diluting the DMSO stock solution with aqueous media.
-
Potential Cause: This is a common issue with hydrophobic compounds dissolved in DMSO. The rapid change in solvent polarity when added to an aqueous buffer can cause the compound to "crash out" of solution.
-
Recommended Solution:
-
Perform a stepwise dilution. First, make an intermediate dilution of the DMSO stock in a smaller volume of the aqueous buffer before adding it to the final volume.
-
Ensure the final concentration of DMSO in your experimental medium is low (typically ≤0.5%) to minimize solvent-induced toxicity and precipitation.
-
Add the DMSO stock solution dropwise to the aqueous medium while gently vortexing to ensure rapid mixing.
-
Quantitative Data Summary
| Parameter | Value | Solvent |
| Storage Stability | -80°C for up to 2 years[1] | DMSO |
| -20°C for up to 1 year[1] | DMSO |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
Weigh the desired amount of this compound powder and place it in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration.
-
Cap the vial tightly and vortex thoroughly until the powder is completely dissolved.
-
If necessary, sonicate the vial for a few minutes to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -20°C or -80°C.
-
Visualizations
Logical Workflow for Troubleshooting Solubility Issues
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-mediated degradation of PNPLA3 (I148M).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: A clinical candidate for the treatment of PNPLA3 I148M mediated MASLD - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
- 3. drughunter.com [drughunter.com]
- 4. Pfizer’s this compound is candidate to treat MASH | BioWorld [bioworld.com]
Potential off-target effects of PF-07853578
This technical support center provides researchers, scientists, and drug development professionals with information and guidance regarding the use of PF-07853578 in experimental settings. The content is structured to address potential questions and troubleshooting scenarios related to the compound's mechanism of action and the investigation of its potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally available, covalent modulator of the patatin-like phospholipase domain-containing protein 3 (PNPLA3) I148M variant.[1][2] The I148M mutation in the PNPLA3 gene is a significant genetic risk factor for metabolic dysfunction-associated steatohepatitis (MASH), formerly known as non-alcoholic steatohepatitis (NASH).[1] this compound covalently binds to the mutant PNPLA3 protein, facilitating its dissociation from lipid droplets in hepatocytes and subsequent degradation via the proteasome.[1] This action aims to reduce the accumulation of liver triglycerides.[1]
Q2: What is the on-target signaling pathway of this compound?
The on-target activity of this compound involves its direct interaction with the PNPLA3 I148M variant within hepatocytes. This interaction leads to a cascade of events culminating in the reduction of hepatic steatosis. The pathway can be visualized as follows:
Q3: Has this compound been evaluated in clinical trials?
Yes, this compound has completed a Phase 1 clinical trial (NCT05890105).[2][3] This first-in-human study was a randomized, double-blind, placebo-controlled, crossover trial designed to assess the safety, tolerability, and pharmacokinetics of single ascending oral doses in healthy adult participants.[3]
Q4: What is the known safety and tolerability profile of this compound from the Phase 1 trial?
In the Phase 1 single-ascending dose clinical trial, this compound was reported to be generally safe and well-tolerated in healthy participants.[1] No serious adverse events were observed.[1]
Troubleshooting Guide: Investigating Potential Off-Target Effects
While this compound has shown a good safety profile in early clinical studies, it is crucial for researchers to independently assess its specificity and potential off-target effects in their own experimental models.
Issue: Unexpected or inconsistent experimental results.
Possible Cause: This could be due to off-target activities of this compound in your specific cell type or experimental conditions.
Troubleshooting Steps:
-
Confirm On-Target Engagement: Before investigating off-target effects, verify that this compound is engaging its intended target, PNPLA3 I148M, in your system. This can be done using techniques like cellular thermal shift assay (CETSA) or by measuring downstream effects, such as changes in lipid droplet association or PNPLA3 protein levels.
-
Perform Dose-Response and Time-Course Studies: Unexpected effects at high concentrations may indicate off-target activity. A comprehensive dose-response study can help differentiate on-target from off-target effects.
-
Utilize Control Compounds: Include a structurally similar but inactive compound as a negative control. An active control compound known to produce the observed phenotype can also be informative.
-
Employ "Omics" Approaches:
-
Proteomics: Use techniques like phosphoproteomics or global proteomics to identify changes in protein phosphorylation or abundance that are independent of PNPLA3 modulation.
-
Transcriptomics: RNA-sequencing can reveal changes in gene expression profiles that may be indicative of off-target effects.
-
-
Kinase Profiling: Since many small molecule inhibitors can have off-target effects on kinases, performing a broad kinase screen can identify unintended interactions.
Experimental Protocols
Protocol 1: General Workflow for Off-Target Effect Screening
This workflow provides a systematic approach to identifying potential off-target effects of a small molecule inhibitor like this compound.
Quantitative Data Summary
The following table summarizes the available pharmacokinetic and efficacy data for this compound from preclinical and Phase 1 studies.
| Parameter | Value | Species/System | Reference |
| Pharmacokinetics | |||
| Time to Maximum Concentration (tmax) | 1-3 hours | Healthy Human Participants | [1] |
| Mean Terminal Half-life | 10.4-15.2 hours | Healthy Human Participants | [1] |
| Bioavailability | 67% | Preclinical Models | [1] |
| Clearance | 2.3-3.2 mL/min/kg | Preclinical Models | [1] |
| Efficacy | |||
| PNPLA3 I148M Dissociation from Lipid Droplets (in vitro) | 4 nM | [1] | |
| PNPLA3 I148M Dissociation from Lipid Droplets (primary hepatocytes) | 5 nM | Primary Human Hepatocytes | [1] |
| PNPLA3 I148M Degradation | 8 nM | Primary Human Hepatocytes | [1] |
| Reduction in PNPLA3 I148M Protein (in vivo) | -86.1% | Knock-in Mice | [1] |
| Reduction in Liver Triglycerides (in vivo) | -61.6% | Knock-in Mice | [1] |
References
Troubleshooting inconsistent results with PF-07853578
Welcome to the technical support center for PF-07853578, a novel covalent modulator of the PNPLA3(I148M) protein. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential inconsistencies and optimizing their experimental outcomes with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a covalent inhibitor that selectively targets the I148M variant of the patatin-like phospholipase domain-containing protein 3 (PNPLA3).[1][2] By binding to a catalytic serine residue, this compound displaces the PNPLA3(I148M) protein from lipid droplets, leading to its proteasomal degradation.[1][2] This targeted degradation helps to restore normal lipid metabolism in hepatocytes.[2]
Q2: In which experimental systems is this compound expected to be active?
A2: this compound is specifically designed to target the I148M variant of PNPLA3. Therefore, it is expected to be active in experimental systems, such as cell lines or animal models, that express this specific genetic variant. Its activity will be significantly lower or absent in wild-type systems lacking the I148M mutation.
Q3: What is the recommended solvent and storage condition for this compound?
A3: For stock solutions, it is recommended to store this compound at -80°C for up to two years or at -20°C for up to one year.[3] The choice of solvent for in vitro and in vivo experiments should be determined based on the specific experimental requirements and solubility characteristics of the compound, which may require empirical testing.
Q4: What are the known pharmacokinetic properties of this compound?
A4: In a phase I clinical trial with healthy participants, this compound was found to be generally safe and well-tolerated.[1] It exhibited rapid absorption with a time to maximum concentration (tmax) of 1-3 hours and a mean terminal half-life of 10.4-15.2 hours.[1] In preclinical models, it demonstrated a bioavailability of 67% with a half-life of 7 hours.[1]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected reduction in PNPLA3(I148M) protein levels.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Incorrect Genotype | Verify that the cell line or animal model expresses the PNPLA3 I148M variant. Wild-type PNPLA3 is not the intended target. |
| Suboptimal Compound Concentration | Perform a dose-response study to determine the optimal concentration for your specific experimental system. The reported EC50 for PNPLA3 degradation is 8 nM in primary human hepatocytes.[1][3] |
| Insufficient Treatment Duration | Optimize the incubation time. Protein degradation is a time-dependent process. A time-course experiment is recommended. |
| Proteasome Inhibitor Interference | Avoid co-treatment with proteasome inhibitors, as this compound relies on the proteasomal pathway for PNPLA3(I148M) degradation. |
| Compound Instability | Ensure proper storage of the compound and prepare fresh dilutions for each experiment. |
Issue 2: Variability in lipid droplet dissociation results.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Cellular Health | Ensure cells are healthy and not overly confluent, as this can affect lipid metabolism and droplet formation. |
| Imaging and Quantification Methods | Standardize microscopy settings and use a consistent, unbiased method for quantifying lipid droplet size and number. |
| Lipid Loading Conditions | If inducing lipid droplet formation (e.g., with oleic acid), ensure consistent loading conditions across all experimental groups. |
| Compound Solubility | Poor solubility in media can lead to inconsistent effective concentrations. Consider using a suitable vehicle (e.g., DMSO) and ensure it is fully dissolved. |
Experimental Protocols
Protocol 1: In Vitro PNPLA3(I148M) Degradation Assay
-
Cell Culture: Plate primary human hepatocytes or a suitable cell line expressing the PNPLA3 I148M variant at an appropriate density.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the compound to the desired concentrations in cell culture media.
-
Treatment: Treat the cells with varying concentrations of this compound for a predetermined time course (e.g., 4, 8, 12, 24 hours). Include a vehicle control group.
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Western Blotting:
-
Determine the total protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for PNPLA3 and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a suitable secondary antibody and visualize the protein bands.
-
-
Data Analysis: Quantify the band intensities and normalize the PNPLA3 levels to the loading control. Calculate the percentage of PNPLA3 degradation relative to the vehicle-treated control.
Protocol 2: Lipid Droplet Dissociation Assay
-
Cell Culture and Lipid Loading: Seed cells expressing PNPLA3 I148M on coverslips. If necessary, induce lipid droplet formation by treating with oleic acid.
-
Compound Treatment: Treat the cells with this compound at the desired concentration and for the optimal duration determined from the degradation assay.
-
Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Stain for lipid droplets using a fluorescent dye such as Bodipy 493/503.
-
Stain the nuclei with DAPI.
-
-
Imaging: Acquire images using a fluorescence microscope.
-
Image Analysis: Quantify the number and size of lipid droplets per cell using image analysis software. Compare the results between treated and control groups.
Visualizations
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
Caption: The signaling pathway illustrating the mechanism of action of this compound.
References
Technical Support Center: Assessing PF-07853578 Cytotoxicity in Primary Hepatocytes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of PF-07853578 in primary hepatocytes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its known mechanism of action in hepatocytes?
A1: this compound is an investigational compound developed by Pfizer for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). Its mechanism of action involves the targeted degradation of the patatin-like phospholipase domain-containing protein 3 (PNPLA3) I148M mutant variant.[1] This mutant protein is associated with an increased risk of fatty liver disease and its progression. This compound is designed to covalently bind to the mutant PNPLA3, leading to its removal from lipid droplets and subsequent degradation.[1]
Q2: Is there any publicly available data on the cytotoxicity of this compound in primary hepatocytes?
A2: As of the latest information, specific studies detailing the cytotoxicity of this compound in primary hepatocytes, including quantitative data like IC50 values, have not been made publicly available. However, a phase I clinical trial in healthy participants has shown that this compound was generally safe and well-tolerated.[1]
Q3: What are the standard assays to assess drug-induced cytotoxicity in primary hepatocytes?
A3: Standard assays to evaluate cytotoxicity in primary hepatocytes include:
-
Lactate (B86563) Dehydrogenase (LDH) Release Assay: Measures the release of LDH from damaged cells, indicating loss of membrane integrity.[2][3]
-
Adenosine Triphosphate (ATP) Assay: Quantifies intracellular ATP levels, which correlate with cell viability and metabolic activity.[4]
-
Caspase-3/7 Activity Assay: Detects the activation of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[5][6]
-
High-Content Imaging: Allows for the simultaneous analysis of multiple cytotoxicity parameters, such as nuclear morphology, mitochondrial membrane potential, and cell permeability.[7]
Q4: Why is it important to use primary human hepatocytes for cytotoxicity testing?
A4: Primary human hepatocytes are considered the "gold standard" for in vitro hepatotoxicity studies because they retain the metabolic and physiological functions of the liver, including the expression of drug-metabolizing enzymes and transporters.[7][8] This makes them more predictive of human in vivo responses compared to immortalized cell lines.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the assessment of this compound cytotoxicity in primary hepatocytes.
Issue 1: High variability in cytotoxicity assay results between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell health and viability post-thaw | Ensure a consistent and rapid thawing process (<2 minutes at 37°C). Use a pre-warmed, specialized thawing medium to minimize cell stress. Handle the cell suspension gently to avoid mechanical damage.[9] |
| Uneven cell seeding density | Ensure the hepatocyte suspension is homogenous before plating. Mix gently but thoroughly before aliquoting into wells. Calibrate pipettes regularly. |
| Edge effects in multi-well plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile water or PBS. |
| Donor-to-donor variability | If possible, use hepatocytes from at least three different donors to assess the range of cytotoxic responses.[10] |
Issue 2: No significant cytotoxicity observed even at high concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| Low intrinsic cytotoxicity of the compound | This compound may have a wide therapeutic window. Consider extending the incubation time or using a wider range of concentrations. |
| Sub-optimal assay sensitivity | Ensure the chosen cytotoxicity assay is sensitive enough to detect subtle changes. Consider using a more sensitive method, such as a high-content imaging-based multiparametric assay. |
| Incorrect solvent or final solvent concentration | Ensure the solvent used to dissolve this compound is compatible with primary hepatocytes and that the final concentration in the culture medium does not exceed non-toxic levels (typically <0.5% for DMSO). |
Issue 3: High background signal in the LDH assay.
| Possible Cause | Troubleshooting Step |
| Mechanical damage to cells during handling | Pipette gently and avoid creating bubbles when adding reagents or changing the medium. |
| Serum in the culture medium | Some components in serum can have LDH-like activity. Use a serum-free medium for the assay or include a "medium only" background control.[11] |
| Contamination | Ensure aseptic techniques are followed to prevent microbial contamination, which can lead to cell lysis and LDH release. |
Data Presentation
Disclaimer: The following tables contain hypothetical data for illustrative purposes only, as no specific public data on this compound cytotoxicity in primary hepatocytes is available.
Table 1: Hypothetical Cytotoxicity of this compound in Primary Human Hepatocytes (48-hour incubation)
| Concentration (µM) | % Cell Viability (ATP Assay) | % LDH Release | Caspase-3/7 Activity (Fold Change) |
| 0 (Vehicle Control) | 100 ± 5.2 | 5.1 ± 1.3 | 1.0 ± 0.2 |
| 1 | 98.2 ± 4.8 | 5.5 ± 1.5 | 1.1 ± 0.3 |
| 10 | 95.6 ± 6.1 | 6.2 ± 1.8 | 1.3 ± 0.4 |
| 50 | 90.3 ± 7.5 | 8.9 ± 2.1 | 1.8 ± 0.5 |
| 100 | 85.1 ± 8.2 | 12.4 ± 2.5 | 2.5 ± 0.7 |
Table 2: Hypothetical IC50 Values of this compound in Primary Hepatocytes from Different Donors
| Donor ID | IC50 (µM) - ATP Assay |
| Donor 1 | > 100 |
| Donor 2 | > 100 |
| Donor 3 | > 100 |
Experimental Protocols
1. Primary Human Hepatocyte Culture Protocol
This protocol is a general guideline and should be optimized based on the supplier's recommendations.
-
Coating of Culture Plates:
-
Dilute collagen I solution in sterile 70% ethanol (B145695) to a final concentration of 50 µg/mL.
-
Add the collagen solution to the culture plates, ensuring the entire surface of each well is covered.
-
Allow the plates to air dry in a laminar flow hood overnight with the lid slightly ajar.
-
-
Thawing of Cryopreserved Hepatocytes:
-
Pre-warm hepatocyte plating medium to 37°C.
-
Quickly thaw the cryovial of hepatocytes in a 37°C water bath for approximately 1.5-2 minutes until a small ice crystal remains.
-
Transfer the cell suspension to a conical tube containing pre-warmed plating medium.
-
Centrifuge at a low speed (e.g., 100 x g) for 5-10 minutes at room temperature to pellet the cells.[9]
-
Gently resuspend the cell pellet in fresh plating medium.
-
-
Cell Seeding and Maintenance:
-
Perform a cell count and viability assessment using the trypan blue exclusion method.
-
Dilute the cell suspension to the desired seeding density.
-
Add the cell suspension to the collagen-coated plates.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
After cell attachment (typically 4-6 hours), replace the plating medium with hepatocyte maintenance medium.
-
Change the medium every 24 hours.
-
2. LDH Cytotoxicity Assay Protocol
-
Culture primary hepatocytes in a 96-well plate and treat with various concentrations of this compound for the desired duration.
-
Include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis buffer.[12]
-
Vehicle control: Cells treated with the same concentration of solvent used for the test compound.
-
Medium background: Culture medium without cells.
-
-
At the end of the incubation period, carefully collect a sample of the culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the collected supernatants.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100
3. ATP Viability Assay Protocol
-
Plate and treat primary hepatocytes as described for the LDH assay.
-
At the end of the treatment period, allow the plate to equilibrate to room temperature.
-
Add the ATP releasing reagent to each well according to the manufacturer's protocol. This lyses the cells and releases ATP.
-
Add the luciferase-based detection reagent, which will produce a luminescent signal proportional to the amount of ATP.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
4. Caspase-3/7 Apoptosis Assay Protocol
-
Plate and treat primary hepatocytes as described above.
-
At the end of the incubation period, add the caspase-3/7 reagent, which contains a pro-fluorescent or pro-luminescent substrate for activated caspase-3 and -7.
-
Incubate the plate at room temperature, protected from light, for the time specified by the manufacturer.
-
Measure the fluorescence or luminescence using a plate reader.
-
Express the results as fold change in caspase activity relative to the vehicle-treated control.
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity in primary hepatocytes.
Caption: this compound mechanism of action and hypothetical links to cytotoxicity.
Caption: Troubleshooting decision tree for inconsistent cytotoxicity results.
References
- 1. Pfizer’s this compound is candidate to treat MASH | BioWorld [bioworld.com]
- 2. Intracellular lactate dehydrogenase concentration as an index of cytotoxicity in rat hepatocyte primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. veritastk.co.jp [veritastk.co.jp]
- 5. mdpi.com [mdpi.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Assessment of Compound Hepatotoxicity Using Human Plateable Cryopreserved Hepatocytes in a 1536-Well-Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hepatocytes Troubleshooting Tips | Thermo Fisher Scientific - US [thermofisher.com]
- 10. In vitro primary hepatocyte assay — MB Biosciences [mbbiosciences.com]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. sciencellonline.com [sciencellonline.com]
How to minimize variability in PF-07853578 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving PF-07853578.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a clinical candidate for the treatment of Metabolic Dysfunction-Associated Steatohepatitis (MASH). It is a covalent inhibitor of the I148M variant of Patatin-like phospholipase domain-containing protein 3 (PNPLA3).[1][2] The binding of this compound to the catalytic serine of PNPLA3 I148M leads to the dissociation of the protein from lipid droplets and its subsequent degradation via the proteasome.[1][2]
Q2: What are the key in vitro experiments to characterize the activity of this compound?
A2: The key in vitro experiments for this compound include assays to confirm its covalent binding to PNPLA3 I148M, its ability to induce the dissociation of PNPLA3 I148M from lipid droplets, and its promotion of PNPLA3 I148M degradation. Cell-based assays in relevant models, such as primary human hepatocytes with the PNPLA3 I148M genotype, are also crucial to assess its effects on steatosis, inflammation, and fibrosis markers.
Q3: Why is minimizing variability important in this compound experiments?
A3: Minimizing variability is crucial for obtaining reproducible and reliable data. For a covalent inhibitor like this compound, factors such as incubation time can significantly impact the apparent potency (e.g., IC50 value).[3] Consistent experimental conditions are essential for accurate assessment of its efficacy and for comparing results across different experiments and laboratories.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values for this compound
Question: We are observing significant variability in the half-maximal inhibitory concentration (IC50) of this compound in our PNPLA3 I148M binding or activity assays. What could be the cause and how can we troubleshoot this?
Answer:
Variability in IC50 values for covalent inhibitors is a common issue and can often be attributed to the time-dependent nature of the inhibition.
Troubleshooting Steps:
-
Standardize Pre-incubation Time: The IC50 of a covalent inhibitor is highly dependent on the pre-incubation time with the target protein.[3] Ensure a consistent and adequate pre-incubation period across all plates and experiments. A longer pre-incubation time generally results in a lower IC50 value.
-
Run a Time-Dependency Assay: To confirm the covalent mechanism and determine an optimal pre-incubation time, measure the IC50 at multiple pre-incubation time points. A decrease in IC50 with increasing pre-incubation time is characteristic of a covalent inhibitor.[3]
-
Control for Reagent Stability: Ensure the stability of this compound and other critical reagents under your experimental conditions (e.g., temperature, light exposure). Degradation of the compound can lead to a perceived decrease in potency.
-
Enzyme/Protein Concentration: Use a consistent concentration of the PNPLA3 I148M protein in your assays. Variations in protein concentration can affect the inhibitor-to-target ratio and influence the apparent IC50.
-
Assay Conditions: Maintain consistent assay conditions such as temperature, pH, and buffer composition. Covalent reactions can be sensitive to these parameters.
Data Summary Table for Troubleshooting IC50 Variability:
| Parameter | Recommendation | Rationale |
| Pre-incubation Time | Standardize across all experiments (e.g., 60 minutes). | Covalent inhibition is time-dependent; consistency is key for comparability. |
| Time-Dependency Assay | Perform to confirm covalent mechanism. | IC50 should decrease with longer pre-incubation. |
| This compound Handling | Prepare fresh solutions; minimize freeze-thaw cycles. | Ensures consistent compound activity. |
| PNPLA3 I148M Protein | Use a consistent lot and concentration. | Variability in protein activity or concentration will affect results. |
| Assay Buffer | Maintain consistent pH and ionic strength. | Optimal and consistent conditions are necessary for reproducible enzyme kinetics. |
Issue 2: Inconsistent Results in Cell-Based Assays for MASH Phenotypes
Question: Our cell-based assays measuring the effects of this compound on steatosis, inflammation, and fibrosis markers are showing high well-to-well and plate-to-plate variability. How can we improve the consistency?
Answer:
Cell-based assays for complex diseases like MASH can be inherently variable. Standardizing cell culture and assay procedures is critical.
Troubleshooting Steps:
-
Cell Line/Primary Cell Health and Passage Number: Ensure the use of healthy, low-passage number cells. For primary human hepatocytes, use cells from qualified donors with the PNPLA3 I148M genotype.
-
Standardize Seeding Density and Culture Conditions: Uneven cell seeding can lead to significant variability. Use an automated cell counter and ensure a uniform cell suspension. Maintain consistent culture conditions (media, supplements, CO2, temperature, humidity).
-
Induction of MASH Phenotype: The method used to induce steatosis, inflammation, and fibrosis (e.g., treatment with fatty acids, inflammatory cytokines) should be highly standardized in terms of reagent concentration and incubation time.
-
Compound Treatment: Ensure accurate and consistent dispensing of this compound. Use appropriate vehicle controls and ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects cell health.[4]
-
Endpoint Measurement: For imaging-based assays (e.g., lipid droplet staining), ensure consistent staining protocols and image acquisition settings. For secreted biomarkers (e.g., cytokines, collagen), be mindful of collection times and sample handling.
Data Summary Table for Troubleshooting Cell-Based Assay Variability:
| Parameter | Recommendation | Rationale |
| Cells | Use low-passage cells; qualify primary cell donors. | Ensures a consistent biological response. |
| Cell Seeding | Use automated cell counting and ensure even distribution. | Minimizes variability in cell number per well. |
| MASH Induction | Use consistent concentrations and incubation times for inducing agents. | Ensures a consistent disease model baseline. |
| Compound Addition | Use calibrated pipettes or automated liquid handlers. | Accurate dosing is critical for dose-response studies. |
| Endpoint Assays | Standardize all staining, washing, and detection steps. | Reduces technical variability in the final measurement. |
Experimental Protocols
Protocol 1: Time-Dependent Inhibition Assay for this compound
This protocol is designed to determine the time-dependent nature of PNPLA3 I148M inhibition by this compound.
Methodology:
-
Prepare Reagents:
-
Assay Buffer: (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Triton X-100).
-
Recombinant human PNPLA3 I148M protein.
-
This compound serial dilutions.
-
Substrate for PNPLA3 activity (e.g., a fluorescently labeled triglyceride).
-
-
Assay Procedure:
-
Dispense PNPLA3 I148M protein into microplate wells.
-
Add serial dilutions of this compound or vehicle control to the wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Measure the product formation at regular intervals using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration at each pre-incubation time point.
-
Plot the percent inhibition versus inhibitor concentration for each time point and determine the IC50 value.
-
A decrease in IC50 with increasing pre-incubation time indicates time-dependent, covalent inhibition.
-
Protocol 2: Lipid Droplet Dissociation Assay
This cell-based imaging assay visualizes the dissociation of PNPLA3 I148M from lipid droplets upon treatment with this compound.
Methodology:
-
Cell Culture and Treatment:
-
Plate hepatocytes expressing fluorescently tagged PNPLA3 I148M (e.g., GFP-PNPLA3 I148M) on glass-bottom plates.
-
Induce lipid droplet formation by treating cells with oleic acid.
-
Treat cells with various concentrations of this compound or vehicle control for a defined period.
-
-
Staining and Imaging:
-
Stain lipid droplets with a specific dye (e.g., Nile Red or BODIPY 493/503).
-
Fix and permeabilize the cells.
-
Acquire images using a high-content imaging system or confocal microscope.
-
-
Image Analysis:
-
Quantify the colocalization between the GFP-PNPLA3 I148M signal and the lipid droplet stain.
-
A decrease in colocalization with increasing concentrations of this compound indicates dissociation.
-
Protocol 3: Proteasomal Degradation Assay (Western Blot)
This protocol assesses the degradation of PNPLA3 I148M induced by this compound.
Methodology:
-
Cell Culture and Treatment:
-
Culture hepatocytes expressing PNPLA3 I148M.
-
Treat cells with this compound at various concentrations and for different time points.
-
Include a control group treated with a proteasome inhibitor (e.g., MG132) to confirm the involvement of the proteasome.
-
-
Protein Extraction and Quantification:
-
Lyse the cells and extract total protein.
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for PNPLA3 and a loading control antibody (e.g., GAPDH or β-actin).
-
Incubate with a secondary antibody conjugated to HRP.
-
Detect the signal using a chemiluminescence substrate.
-
-
Data Analysis:
-
Quantify the band intensities for PNPLA3 and the loading control.
-
Normalize the PNPLA3 signal to the loading control.
-
A decrease in the PNPLA3 protein level with this compound treatment, which is rescued by the proteasome inhibitor, indicates proteasomal degradation.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Logical workflow for troubleshooting IC50 variability.
Caption: Workflow for the PNPLA3 proteasomal degradation assay.
References
Technical Support Center: PF-07853578 Covalent Inhibitor
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the kinetic optimization of the covalent inhibitor PF-07853578.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a covalent inhibitor that targets the I148M mutant variant of the Patatin-like phospholipase domain-containing protein 3 (PNPLA3).[1] Its mechanism involves covalently binding to the catalytic serine of the mutant PNPLA3. This binding leads to the dissociation of the protein from lipid droplets and promotes its degradation through the proteasome pathway, thereby addressing a key driver of metabolic dysfunction-associated steatohepatitis (MASH).[1]
Q2: What are the key kinetic parameters to determine for a covalent inhibitor like this compound?
A2: For covalent inhibitors, it is crucial to determine both the initial binding affinity (KI) and the maximal rate of inactivation (kinact). The overall efficiency of the covalent modification is represented by the second-order rate constant, kinact/KI. Unlike non-covalent inhibitors, which are typically characterized by their IC50 values, the time-dependent nature of covalent inhibition makes kinact/KI a more accurate measure of potency.
Q3: What types of assays are suitable for determining the kinetic parameters of this compound?
A3: A variety of biochemical and cell-based assays can be employed. Biochemical assays using the purified PNPLA3 I148M protein are essential for determining the intrinsic kinetic parameters. Cell-based assays, using primary human hepatocytes or engineered cell lines expressing the PNPLA3 I148M variant, are critical for confirming target engagement and cellular potency.
Troubleshooting Guides
Biochemical Assay Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| High background signal in fluorescence-based assay | 1. Autofluorescence of the inhibitor. 2. Non-specific binding to assay components. 3. Contaminated reagents. | 1. Measure the fluorescence of the inhibitor alone and subtract it from the assay signal. 2. Include control wells without the enzyme to assess non-specific binding. Add a non-ionic detergent like Tween-20 to the assay buffer. 3. Use fresh, high-quality reagents and filter all buffers. |
| Inconsistent kinact/KI values across experiments | 1. Instability of the PNPLA3 I148M enzyme. 2. Degradation or precipitation of this compound. 3. Variability in incubation times or temperatures. | 1. Ensure proper storage and handling of the enzyme. Use fresh aliquots for each experiment. 2. Check the solubility and stability of the inhibitor in the assay buffer. Consider using a fresh stock solution. 3. Use a calibrated incubator and a precise timer for all incubation steps. |
| No covalent modification observed in mass spectrometry | 1. Inactive enzyme. 2. Insufficient inhibitor concentration or incubation time. 3. The inhibitor is not binding to the target. | 1. Verify the activity of the enzyme using a known substrate or positive control inhibitor. 2. Increase the concentration of this compound and/or the incubation time. 3. Confirm target engagement using an orthogonal method, such as a thermal shift assay. |
Cell-Based Assay Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low cellular potency (high EC50) | 1. Poor cell permeability of the inhibitor. 2. High protein binding in cell culture media. 3. Efflux of the inhibitor by cellular transporters. | 1. Evaluate the physicochemical properties of the inhibitor. 2. Test the effect of reduced serum concentrations in the media. 3. Co-incubate with known efflux pump inhibitors. |
| High variability in cellular assay results | 1. Inconsistent cell health or density. 2. Variation in inhibitor treatment time. 3. Edge effects in multi-well plates. | 1. Standardize cell seeding protocols and monitor cell viability. 2. Use a precise timer for inhibitor addition and lysis steps. 3. Avoid using the outer wells of the plate or fill them with media to maintain humidity. |
| Observed cytotoxicity | 1. Off-target effects of the inhibitor. 2. Formation of a reactive metabolite. | 1. Perform a proteome-wide selectivity screen to identify potential off-targets. 2. Investigate the metabolic stability of the compound in liver microsomes. |
Quantitative Data Summary
The following tables summarize key in vitro and in vivo data for this compound.
Table 1: In Vitro Potency of this compound [1]
| Parameter | Value | Assay System |
| PNPLA3 I148M Dissociation from Lipid Droplets | 4 nM | Biochemical Assay |
| PNPLA3 I148M Dissociation from Lipid Droplets | 5 nM | Primary Hepatocytes |
| PNPLA3 I148M Degradation (EC50) | 8 nM | Primary Human Hepatocytes |
Table 2: Preclinical Pharmacokinetic Profile of this compound [1]
| Parameter | Value | Species |
| Bioavailability | 67% | Mouse |
| Half-life (t1/2) | 7 h | Mouse |
| Clearance | 2.3 - 3.2 mL/min/kg | Mouse |
Table 3: Phase I Clinical Pharmacokinetic Profile of this compound [1]
| Parameter | Value | Population |
| Time to maximum concentration (tmax) | 1 - 3 h | Healthy Participants |
| Mean terminal half-life (t1/2) | 10.4 - 15.2 h | Healthy Participants |
Experimental Protocols
Protocol 1: Determination of kinact and KI by Progress Curve Analysis
This protocol outlines a continuous enzymatic assay to determine the kinetic parameters of this compound.
Materials:
-
Purified recombinant human PNPLA3 I148M enzyme
-
Fluorogenic substrate for PNPLA3
-
This compound
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20)
-
384-well black microplates
-
Plate reader with fluorescence detection
Procedure:
-
Prepare a dilution series of this compound in assay buffer.
-
In a 384-well plate, add the PNPLA3 I148M enzyme to each well.
-
Add the this compound dilutions to the wells. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding the fluorogenic substrate.
-
Immediately begin monitoring the fluorescence signal in the plate reader at regular intervals for a set period (e.g., 60 minutes).
-
Plot the fluorescence signal versus time for each inhibitor concentration to generate progress curves.
-
Fit the progress curves to the appropriate kinetic model for covalent inhibition to determine the observed rate constant (kobs) for each concentration.
-
Plot the kobs values against the inhibitor concentration and fit the data to the Michaelis-Menten equation to determine kinact and KI.
Protocol 2: Cellular Target Engagement using a NanoBRET™ Assay
This protocol describes a method to quantify the engagement of this compound with PNPLA3 I148M in living cells.
Materials:
-
HEK293 cells stably expressing PNPLA3 I148M fused to NanoLuc® luciferase
-
NanoBRET™ fluorescent ligand
-
This compound
-
Opti-MEM™ I Reduced Serum Medium
-
White, opaque 96-well plates
-
Luminometer capable of measuring BRET signals
Procedure:
-
Seed the HEK293 cells in a 96-well plate and incubate overnight.
-
Prepare a serial dilution of this compound in Opti-MEM™.
-
Treat the cells with the this compound dilutions and incubate for the desired time.
-
Add the NanoBRET™ fluorescent ligand to all wells.
-
Equilibrate the plate at room temperature.
-
Measure the donor (luciferase) and acceptor (ligand) emission signals using a luminometer.
-
Calculate the BRET ratio and plot it against the inhibitor concentration to determine the cellular EC50.
Visualizations
Caption: A typical experimental workflow for the kinetic optimization of a covalent inhibitor.
Caption: Mechanism of action of this compound in targeting the PNPLA3 I148M variant.
References
Technical Support Center: Interpreting Pharmacokinetic Data of PF-07853578
This technical support center provides researchers, scientists, and drug development professionals with guidance on interpreting the pharmacokinetic (PK) data of PF-07853578, a covalent inhibitor of the PNPLA3(I148M) variant for the treatment of Metabolic Dysfunction-Associated Steatohepatitis (MASH).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a covalent inhibitor of the patatin-like phospholipase domain-containing protein 3 (PNPLA3) carrying the I148M mutation.[1][2] By binding to the catalytic serine of the mutant PNPLA3 protein, this compound promotes its degradation and restores lipid metabolism.[1] This targeted approach represents a precision medicine strategy for MASH.[1]
Q2: What is the current clinical development stage of this compound?
A2: this compound has completed a Phase 1, randomized, double-blind, placebo-controlled, crossover, first-in-human study to evaluate its safety, tolerability, and pharmacokinetics in healthy adult participants (NCT05890105).[3]
Q3: What are the key pharmacokinetic properties of this compound in humans?
A3: In a Phase 1 single-ascending dose trial in healthy volunteers, this compound demonstrated rapid absorption with a time to maximum plasma concentration (tmax) of 1-3 hours.[2] The mean terminal half-life (t1/2) was observed to be between 10.4 and 15.2 hours.[2]
Q4: What is the oral bioavailability of this compound?
A4: Based on preclinical data from mouse models and human projection modeling, the oral bioavailability of this compound is estimated to be 67%.[2]
Data Presentation
Table 1: Summary of Preclinical Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Species/Model | Notes |
| Bioavailability (F) | 67% | Mouse | Data from DMPK and human projection modeling.[2] |
| Half-life (t1/2) | 7 hours | Mouse | Data from DMPK and human projection modeling.[2] |
| Clearance (CL) | 2.3 - 3.2 mL/min/kg | Mouse | Data from DMPK and human projection modeling.[2] |
Table 2: Summary of Phase 1 Clinical Pharmacokinetic Parameters of this compound in Healthy Adult Volunteers (Single Ascending Dose)
| Parameter | Value | Population | Notes |
| Time to Maximum Concentration (tmax) | 1 - 3 hours | Healthy Adult Volunteers | Rapid absorption observed.[2] |
| Mean Terminal Half-life (t1/2) | 10.4 - 15.2 hours | Healthy Adult Volunteers | [2] |
Experimental Protocols
Representative Protocol: Phase 1 Single Ascending Dose (SAD) Study
This protocol is a representative example based on typical SAD study designs and publicly available information on the this compound trial.
Objective: To evaluate the safety, tolerability, and pharmacokinetics of single ascending oral doses of this compound in healthy adult participants.
Study Design:
-
Randomized, double-blind, placebo-controlled, crossover design.
-
Healthy male and non-pregnant, non-lactating female subjects aged 18-55 years.
-
Subjects are enrolled into sequential dose cohorts.
-
Within each cohort, subjects are randomized to receive a single oral dose of this compound or a matching placebo.
-
A typical dose escalation scheme might involve doses of 3 mg, 10 mg, 30 mg, and a higher dose with food (e.g., 300 mg) to assess food effect.
Pharmacokinetic Sampling:
-
Serial blood samples are collected at pre-defined time points before and after dosing (e.g., pre-dose, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method:
-
Plasma concentrations of this compound are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Pharmacokinetic Analysis:
-
Non-compartmental analysis is used to determine key PK parameters, including Cmax, tmax, AUC (Area Under the Curve), t1/2, and CL/F (apparent clearance).
Representative Protocol: Bioanalytical Method for Quantification of this compound in Plasma
This protocol is a representative example for the quantification of a small molecule covalent inhibitor in a biological matrix.
Objective: To accurately and precisely quantify the concentration of this compound in human plasma.
Methodology:
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
Perform protein precipitation by adding acetonitrile (B52724) (containing an appropriate internal standard) to the plasma sample.
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Monitor the parent and product ion transitions for both this compound and the internal standard using Multiple Reaction Monitoring (MRM).
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentration of this compound in the quality control and unknown samples by interpolating from the calibration curve.
-
Troubleshooting Guides
Issue 1: High variability in pharmacokinetic parameters between subjects.
-
Possible Cause: Differences in food intake, posture, or fluid intake during the clinical study.
-
Troubleshooting:
-
Ensure strict adherence to the clinical protocol regarding fasting, diet, and activity.
-
Normalize dosing and sampling times as much as possible.
-
Consider population pharmacokinetic (PopPK) modeling to identify covariates that may explain the variability.
-
Issue 2: Poor recovery during sample preparation.
-
Possible Cause: Inefficient protein precipitation or binding of this compound to labware.
-
Troubleshooting:
-
Optimize the protein precipitation solvent and volume.
-
Evaluate different types of sample collection tubes and processing plates (e.g., low-binding plastics).
-
Assess the stability of the analyte in the final extraction solvent.
-
Issue 3: Inconsistent chromatographic peak shapes (e.g., tailing, splitting).
-
Possible Cause: Column degradation, inappropriate mobile phase pH, or matrix effects.
-
Troubleshooting:
-
Use a new or thoroughly cleaned HPLC column.
-
Ensure the mobile phase pH is appropriate for the analyte's chemical properties.
-
Optimize the sample cleanup procedure to minimize matrix components co-eluting with the analyte.
-
Issue 4: Signal suppression or enhancement in the mass spectrometer.
-
Possible Cause: Co-eluting matrix components or metabolites interfering with the ionization of this compound.
-
Troubleshooting:
-
Improve chromatographic separation to resolve the analyte from interfering substances.
-
Use a stable isotope-labeled internal standard that will experience similar matrix effects.
-
Evaluate the use of different ionization sources or source parameters.
-
Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in the chromatogram.
-
Visualizations
References
Validation & Comparative
A Comparative Guide to PF-07853578 and Other Promising Therapies for Metabolic Dysfunction-Associated Steatohepatitis (MASH)
For Researchers, Scientists, and Drug Development Professionals
Metabolic dysfunction-associated steatohepatitis (MASH), a progressive form of non-alcoholic fatty liver disease (NAFLD), presents a significant and growing global health burden. The race to develop effective therapies is intense, with a diverse pipeline of candidates targeting various pathological pathways. This guide provides an objective comparison of Pfizer's emerging therapy, PF-07853578, with other leading MASH therapies, supported by available experimental data.
Overview of this compound
This compound is an investigational, orally administered small molecule being developed by Pfizer for the treatment of MASH.[1] Currently in Phase I clinical trials, its novel mechanism of action sets it apart from many other therapies in development.[1]
Mechanism of Action
This compound is a modulator of the patatin-like phospholipase domain-containing protein 3 (PNPLA3) I148M variant.[1] The I148M variant of the PNPLA3 gene is a well-established genetic risk factor for the development and progression of MASH. This variant leads to a loss-of-function mutation that promotes the accumulation of triglycerides in hepatocytes, contributing to steatosis, inflammation, and fibrosis. This compound is designed to selectively target and promote the degradation of this dysfunctional PNPLA3 protein, thereby addressing a key genetic driver of the disease.
Comparative Landscape of MASH Therapies
The MASH therapeutic landscape is diverse, with several drug classes showing promise in clinical trials. These include Thyroid Hormone Receptor-Beta (THR-β) agonists, Glucagon-Like Peptide-1 (GLP-1) receptor agonists, Fibroblast Growth Factor 21 (FGF21) analogs, Acetyl-CoA Carboxylase (ACC) inhibitors, and Diacylglycerol O-Acyltransferase 2 (DGAT2) inhibitors.
Data Presentation: A Comparative Analysis of Key Clinical Trial Data
The following tables summarize the available quantitative data from clinical trials of leading MASH therapies. It is important to note that this compound is in early-stage development, and as such, comparative efficacy data from later-phase trials are not yet available.
Table 1: Efficacy of MASH Therapies in Clinical Trials
| Drug (Class) | Trial (Phase) | MASH Resolution without Worsening of Fibrosis | ≥1-Stage Fibrosis Improvement without Worsening of MASH |
| Resmetirom (Rezdiffra®) (THR-β Agonist) | MAESTRO-NASH (Phase 3) | 25.9% (80mg), 29.9% (100mg) vs. 9.7% (Placebo) | 24.2% (80mg), 25.9% (100mg) vs. 14.2% (Placebo) |
| Semaglutide (B3030467) (Wegovy®) (GLP-1 Agonist) | ESSENCE (Phase 3) | 62.9% vs. 34.3% (Placebo) at 72 weeks[2] | 37% vs. 22.5% (Placebo) at 72 weeks[3] |
| Efruxifermin (FGF21 Analog) | HARMONY (Phase 2b) | 37% (50mg), 40% (28mg) vs. 19% (Placebo) at 96 weeks[4] | 49% (50mg) vs. 19% (Placebo) at 96 weeks[4] |
| Pegozafermin (FGF21 Analog) | ENLIVEN (Phase 2b) | 23-37% across doses vs. 2% (Placebo) at 6 months[5] | 26% (30mg weekly), 27% (44mg bi-weekly) vs. 7% (Placebo) at 6 months[5] |
| Lanifibranor (B608451) (pan-PPAR Agonist) | NATiV3 (Phase 3) | Enrollment complete; topline results expected in H2 2026.[6] Phase 2b showed significant MASH resolution. | Phase 2b showed significant fibrosis improvement. |
| Ervogastat + Clesacostat (DGAT2i + ACCi) | MIRNA (Phase 2) | 66% (150mg/5mg), 63% (300mg/10mg) vs. 38% (Placebo) for composite endpoint*[7] | No significant improvement in fibrosis alone compared to placebo.[8] |
| ION224 (DGAT2 Inhibitor) | Phase 2 | Met secondary endpoint of MASH resolution.[9][10] | 32% (high dose) vs. 12.5% (Placebo) showed ≥1-stage improvement.[10] |
*Composite endpoint: MASH resolution without fibrosis worsening, at least one-stage fibrosis improvement without MASH worsening, or both.
Table 2: Safety and Tolerability of MASH Therapies
| Drug (Class) | Common Adverse Events |
| Resmetirom (Rezdiffra®) | Diarrhea, nausea.[11] |
| Semaglutide (Wegovy®) | Nausea, diarrhea, vomiting, constipation.[3] |
| Efruxifermin | Diarrhea, nausea, increased appetite, injection site reactions.[12] |
| Pegozafermin | Nausea, diarrhea.[5] |
| Lanifibranor | Generally well-tolerated in Phase 2.[13] |
| Ervogastat + Clesacostat | Inadequate control of diabetes, diarrhea; unfavorable changes in serum triglycerides and apolipoproteins.[8] |
| ION224 | Generally safe and well-tolerated.[9] |
Signaling Pathways and Experimental Workflows
Signaling Pathways of MASH Therapies
The diverse mechanisms of action of MASH therapies can be visualized through their respective signaling pathways.
Caption: Signaling pathways of various MASH therapeutic classes.
Experimental Workflow for MASH Clinical Trials
A typical clinical trial for a MASH therapy involves a multi-step process from patient screening to endpoint analysis.
Caption: A generalized workflow for a MASH clinical trial.
Experimental Protocols
Detailed, standardized protocols are crucial for the reliability and comparability of data from MASH clinical trials. Below are overviews of key experimental methodologies.
Preclinical MASH Models
-
Objective: To evaluate the efficacy and safety of a drug candidate in an animal model that mimics human MASH.
-
Methodology:
-
Model Selection: Commonly used models include diet-induced models (e.g., high-fat, high-fructose diet) in rodents, or genetically modified models.[14][15] The choice of model depends on the specific aspect of MASH pathology being investigated.
-
Disease Induction: Animals are fed a specific diet for a defined period (e.g., 16-24 weeks) to induce MASH characteristics such as steatosis, inflammation, and fibrosis.[15]
-
Treatment: The investigational drug is administered at various doses, alongside a vehicle control group.
-
Endpoint Analysis: After the treatment period, animals are sacrificed, and liver tissue is collected for histological analysis (NAFLD Activity Score, fibrosis staging). Blood samples are analyzed for biomarkers of liver injury (ALT, AST) and metabolic parameters.
-
Liver Biopsy and Histological Assessment
-
Objective: To obtain liver tissue for the definitive diagnosis and staging of MASH and to assess histological changes in response to treatment.
-
Methodology:
-
Procedure: A percutaneous liver biopsy is performed under local anesthesia, typically guided by ultrasound. A small sample of liver tissue is extracted using a specialized needle.
-
Sample Processing: The tissue is fixed, processed, and embedded in paraffin. Sections are then cut and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for general morphology and with a stain such as Masson's trichrome to visualize collagen and assess fibrosis.
-
Histological Scoring: A pathologist, blinded to the treatment allocation, scores the biopsy for the key features of MASH using the NAFLD Activity Score (NAS). The NAS is a composite score of steatosis (0-3), lobular inflammation (0-3), and hepatocellular ballooning (0-2). Fibrosis is staged on a scale of F0 (no fibrosis) to F4 (cirrhosis).
-
Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF)
-
Objective: To non-invasively quantify the amount of fat in the liver (hepatic steatosis).
-
Methodology:
-
Image Acquisition: The patient undergoes an MRI scan of the liver using a specific sequence that can differentiate between signals from water and fat protons.
-
Data Processing: Specialized software is used to process the MRI data and generate a PDFF map of the liver. This map provides a percentage value of fat content in each voxel of the liver.
-
Quantification: The mean PDFF across a region of interest in the liver is calculated to provide an overall measure of hepatic steatosis.
-
Non-Invasive Tests (NITs) for Fibrosis Assessment
-
Objective: To assess the degree of liver stiffness, which correlates with fibrosis, without the need for a biopsy.
-
Methodology:
-
Vibration-Controlled Transient Elastography (VCTE) (e.g., FibroScan®): A probe placed on the skin over the liver emits a mechanical shear wave. The velocity of this wave as it passes through the liver is measured by ultrasound. The stiffer the liver (i.e., the more fibrotic), the faster the wave travels. The result is expressed in kilopascals (kPa).[16]
-
Magnetic Resonance Elastography (MRE): This technique uses a special MRI sequence to visualize and measure the propagation of shear waves through the liver. It can assess a larger volume of the liver compared to VCTE.[16]
-
Blood-based biomarkers: Several scoring systems that combine various blood tests (e.g., FIB-4, ELF test) are used to estimate the likelihood of significant fibrosis.[16][17]
-
Conclusion
The MASH therapeutic landscape is rapidly evolving, with a multitude of promising agents targeting different aspects of this complex disease. This compound, with its unique mechanism of targeting a key genetic driver of MASH, represents a novel and potentially personalized approach to treatment. While it is still in the early stages of clinical development, its progress will be closely watched.
The approved and late-stage therapies, such as the THR-β agonist Resmetirom and the GLP-1 receptor agonist Semaglutide, have demonstrated significant efficacy in improving both MASH and fibrosis. FGF21 analogs and inhibitors of de novo lipogenesis have also shown encouraging results. The future of MASH treatment will likely involve a multi-faceted approach, potentially utilizing combination therapies to address the various underlying pathophysiological drivers. Continued rigorous clinical trials with standardized methodologies will be essential to fully elucidate the comparative efficacy and safety of these emerging therapies and to ultimately provide effective treatment options for patients with MASH.
References
- 1. fomatmedical.com [fomatmedical.com]
- 2. Phase 3 Trial of Semaglutide in Metabolic Dysfunction-Associated Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novo Nordisk reports positive data from semaglutide trial for MASH [clinicaltrialsarena.com]
- 4. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 5. liverdiseasenews.com [liverdiseasenews.com]
- 6. Inventiva announces completion of enrollment in the Phase 3 NATiV3 clinical trial of lanifibranor in patients with MASH and advanced fibrosis - BioSpace [biospace.com]
- 7. medpagetoday.com [medpagetoday.com]
- 8. Novel Lipogenesis Inhibitor Combo Effective Against MASH [medscape.com]
- 9. Ionis reports positive data from Phase II MASH treatment trial [clinicaltrialsarena.com]
- 10. Phase II MASH Trial Success for Ionis Antisense Drug [synapse.patsnap.com]
- 11. liverdiseasenews.com [liverdiseasenews.com]
- 12. liverdiseasenews.com [liverdiseasenews.com]
- 13. Inventiva announces the positive recommendation of the [globenewswire.com]
- 14. biocytogen.com [biocytogen.com]
- 15. New Preclinical Models for MASH/NASH Provide Strong Clinical Relevance and Shortened Timelines-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 16. Non-invasive testing in metabolic dysfunction-associated steatotic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Non-invasive tests for fibrotic MASH for reducing screen failure in therapeutic trials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PF-07853578 and Resmetirom for the Treatment of Metabolic Dysfunction-Associated Steatohepatitis (MASH)
For Researchers, Scientists, and Drug Development Professionals
Metabolic dysfunction-associated steatohepatitis (MASH) is a progressive liver disease characterized by hepatic steatosis, inflammation, and fibrosis, with the potential to advance to cirrhosis and hepatocellular carcinoma. The recent FDA approval of Resmetirom (B1680538) has marked a significant milestone, offering the first targeted therapy for MASH. This guide provides a detailed comparison of Resmetirom and an emerging therapeutic candidate, PF-07853578, focusing on their mechanisms of action, available clinical data, and the experimental protocols that underpin their evaluation.
Mechanism of Action
The two compounds address MASH through distinct molecular pathways. Resmetirom is a liver-directed agonist, while this compound is a modulator of a genetically identified driver of the disease.
Resmetirom (Rezdiffra™) is an oral, liver-directed, selective thyroid hormone receptor-beta (THR-β) agonist.[1][2][3] In MASH, hepatic THR-β signaling is impaired, contributing to lipid accumulation and lipotoxicity.[4] Resmetirom aims to restore this signaling, thereby increasing hepatic fat metabolism, including fatty acid oxidation and cholesterol conversion to bile acids.[2] This action reduces liver fat, inflammation, and fibrosis with minimal systemic effects.[1][2][4]
This compound is an orally administered small molecule that acts by modulating the patatin-like phospholipase domain-containing protein 3 (PNPLA3).[5] Specifically, it targets the I148M variant of the PNPLA3 protein, a genetic mutation known to increase the risk of fatty liver disease, cirrhosis, and inflammation.[6] this compound covalently binds to the mutant PNPLA3, causing its dissociation from lipid droplets and subsequent degradation.[6][7] This mechanism is designed to address a key genetic driver of MASH in a targeted patient population.[8][9]
Signaling Pathway Diagrams
Caption: Resmetirom's Mechanism of Action in MASH.
Caption: this compound's Mechanism of Action in MASH.
Clinical Development and Efficacy Data
Resmetirom has undergone extensive clinical evaluation, leading to its recent FDA approval. This compound is in the early stages of clinical development.
Resmetirom: The efficacy and safety of Resmetirom were primarily established in the Phase 3 MAESTRO-NASH trial.[10][11][12] This ongoing study enrolled adults with biopsy-confirmed MASH and fibrosis stages F1B, F2, or F3.[11][12][13] The primary endpoints at 52 weeks were MASH resolution with no worsening of fibrosis, and fibrosis improvement by at least one stage with no worsening of the NAFLD Activity Score (NAS).[1][10]
| Endpoint | Placebo (n=321) | Resmetirom 80 mg (n=322) | Resmetirom 100 mg (n=323) | p-value |
| MASH Resolution (no worsening of fibrosis) | 9.7% | 25.9% | 29.9% | <0.001 |
| Fibrosis Improvement (≥1 stage, no worsening of NAS) | 14.2% | 24.2% | 25.9% | <0.001 |
| Data from the MAESTRO-NASH 52-week analysis.[12][14] |
Secondary endpoints included significant reductions in liver fat content as measured by MRI-PDFF and improvements in liver enzymes and atherogenic lipids.[10][15]
This compound: This compound is currently in Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy adult participants.[5][8][16] As such, there is no efficacy data from patient populations available at this time. Preclinical studies in mouse models with the PNPLA3 I148M knock-in have shown promising results. A 14-day treatment with 30 mg/kg of this compound resulted in an 86.1% reduction in the mutant PNPLA3 protein in hepatocytes and a 61.6% reduction in liver triglycerides.[6]
Experimental Protocols
The evaluation of MASH therapeutics relies on a combination of histological assessments, non-invasive tests, and biomarker analysis.
Key Clinical Trial Endpoints: The accepted primary endpoints for conditional drug approval in MASH are:
-
Resolution of MASH without worsening of liver fibrosis.[17][18]
-
Improvement in liver fibrosis by at least one stage without worsening of MASH.[17][18]
MASH resolution is typically defined as a reduction in the NAFLD Activity Score (NAS) to a level indicative of no steatohepatitis (e.g., ballooning score of 0 and lobular inflammation score of 0-1).[1] The NAS is a composite score of steatosis, lobular inflammation, and hepatocyte ballooning.[19][20]
Experimental Workflow for MASH Clinical Trials
Caption: Generalized workflow for a MASH clinical trial.
Non-Invasive Tests (NITs): Due to the invasive nature of liver biopsies, there is a strong emphasis on developing and validating non-invasive methods for diagnosing and monitoring MASH. These include:
-
Imaging: Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF) for quantifying hepatic steatosis and Magnetic Resonance Elastography (MRE) or Vibration-Controlled Transient Elastography (VCTE/FibroScan®) for assessing liver stiffness as a surrogate for fibrosis.[15][21][22]
-
Blood-based biomarkers: Liver enzymes (ALT, AST), fibrosis scores (e.g., FIB-4, APRI), and other markers of liver injury and function.[1]
Safety and Tolerability
Resmetirom: In the MAESTRO-NASH trial, Resmetirom was generally well-tolerated.[12] The most common adverse events were mild to moderate diarrhea and nausea, which were more frequent in the Resmetirom groups compared to placebo.[12] The incidence of serious adverse events was similar across the treatment and placebo groups.[12]
This compound: Phase 1 data in healthy volunteers indicated that this compound was generally safe and well-tolerated, with no serious adverse events reported.[6] The compound was rapidly absorbed with a mean terminal half-life of 10.4 to 15.2 hours.[6]
Summary and Future Directions
Resmetirom represents a significant breakthrough as the first approved therapy for MASH, demonstrating efficacy in resolving steatohepatitis and improving fibrosis through the activation of THR-β. This compound offers a novel, precision-medicine approach by targeting a specific genetic driver of the disease, PNPLA3 I148M. While Resmetirom's clinical profile is well-established, this compound is in early development, with its potential yet to be fully realized in patient studies.
Future research will likely focus on long-term outcomes for Resmetirom, including its impact on liver-related clinical events and cardiovascular health. For this compound, the key next steps will be to establish its safety and efficacy in MASH patients carrying the PNPLA3 I148M variant. The development of both agents highlights the diversification of therapeutic strategies for this complex and heterogeneous disease.
References
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. Resmetirom for MASH: A Comprehensive Review of a Novel Therapeutic Frontier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FDA’s approval of resmetirom (Rezdiffra): a breakthrough in MASH management [explorationpub.com]
- 5. This compound by Pfizer for Metabolic Dysfunction-Associated Steatohepatitis (MASH): Likelihood of Approval [pharmaceutical-technology.com]
- 6. Pfizer’s this compound is candidate to treat MASH | BioWorld [bioworld.com]
- 7. drughunter.com [drughunter.com]
- 8. Targeting PNPLA3 to Treat MASH and MASH Related Fibrosis and Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. liverdiseasenews.com [liverdiseasenews.com]
- 11. A Phase 3, Randomized, Controlled Trial of Resmetirom in NASH with Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Phase 3, Randomized, Controlled Trial of Resmetirom in NASH with Liver Fibrosis [natap.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. mdpi.com [mdpi.com]
- 15. Comparative Analysis of Resmetirom vs. FGF21 Analogs vs. GLP-1 Agonists in MASLD and MASH: Network Meta-Analysis of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 17. academic.oup.com [academic.oup.com]
- 18. mdpi.com [mdpi.com]
- 19. boehringer-ingelheim.com [boehringer-ingelheim.com]
- 20. Resmetirom: An Orally Administered, Smallmolecule, Liver-directed, β-selective THR Agonist for the Treatment of Non-alcoholic Fatty Liver Disease and Non-alcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. trial.medpath.com [trial.medpath.com]
- 22. fiercebiotech.com [fiercebiotech.com]
A Comparative Guide to PNPLA3 Inhibition: PF-07853578 vs. siRNA Therapeutics
For Researchers, Scientists, and Drug Development Professionals
The patatin-like phospholipase domain-containing 3 (PNPLA3) protein, particularly the I148M genetic variant, is a key driver of metabolic dysfunction-associated steatotic liver disease (MASLD), formerly known as non-alcoholic fatty liver disease (NAFLD), and its progression to more severe conditions such as metabolic dysfunction-associated steatohepatitis (MASH), cirrhosis, and hepatocellular carcinoma.[1][2] Consequently, PNPLA3 has emerged as a prime therapeutic target. This guide provides a detailed comparison of two leading investigational approaches for PNPLA3 inhibition: the small molecule degrader PF-07853578 and small interfering RNA (siRNA) therapeutics.
Executive Summary
Both this compound and siRNA-based therapies have demonstrated promise in preclinical and early-phase clinical trials for targeting PNPLA3. This compound is an orally available small molecule that induces the degradation of the PNPLA3 protein.[2] In contrast, siRNA therapeutics, typically administered subcutaneously, prevent the translation of the PNPLA3 protein by degrading its messenger RNA (mRNA).[3] The choice between these modalities may depend on factors such as desired dosing regimen, the specific patient population, and the long-term safety and efficacy profiles that will be further elucidated in ongoing clinical development.
Mechanisms of Action
This compound: A Covalent Protein Degrader
This compound is a first-in-class, orally administered small molecule designed to specifically target the I148M variant of PNPLA3.[4] It acts as a covalent inhibitor, binding to the catalytic serine of the mutant PNPLA3 protein.[4] This binding event leads to the removal of the PNPLA3 I148M protein from lipid droplets and triggers its subsequent degradation through the cellular proteasome machinery.[1][2] This mechanism of action directly eliminates the pathogenic protein from the hepatocyte.
siRNA: Post-Transcriptional Gene Silencing
siRNA therapeutics for PNPLA3 work through the RNA interference (RNAi) pathway, a natural cellular process for gene silencing.[3] These therapies consist of short, double-stranded RNA molecules that are complementary to the PNPLA3 mRNA sequence. Upon administration, the siRNA is loaded into the RNA-induced silencing complex (RISC).[3] The RISC complex is then guided by the siRNA to the PNPLA3 mRNA, which it cleaves and degrades, thereby preventing the synthesis of the PNPLA3 protein.[3][5] Many therapeutic siRNAs are conjugated to N-acetylgalactosamine (GalNAc), which targets them specifically to hepatocytes via the asialoglycoprotein receptor.[6]
Performance Data
Direct head-to-head clinical trials comparing this compound and a PNPLA3 siRNA have not been reported. The following tables summarize the available quantitative data from preclinical and Phase 1 clinical studies for each modality.
Table 1: Preclinical Efficacy
| Parameter | This compound | siRNA (ARO-PNPLA3/JNJ-75220795) | Citation(s) |
| Animal Model | PNPLA3 I148M knock-in mice | Rats and Non-Human Primates | [2] |
| Dosage | 30 mg/kg for 14 days | Single subcutaneous doses | [2] |
| Efficacy Endpoint | PNPLA3 I148M protein reduction in hepatocytes | Sustained PNPLA3 mRNA knockdown in liver | [2] |
| Result | 86.1% reduction | >70% knockdown for at least one month (in NHPs) | [2] |
| Additional Endpoint | Liver triglycerides | Liver-to-plasma AUC ratio | [2] |
| Result | 61.6% reduction | ~2800 in rats | [2] |
Table 2: Clinical Performance (Phase 1)
| Parameter | This compound | siRNA (ARO-PNPLA3/JNJ-75220795) | Citation(s) |
| Study Population | Healthy Adult Volunteers | Patients with PNPLA3 I148M variant and liver steatosis | [7],[8][9] |
| Administration | Single ascending oral doses | Single ascending subcutaneous doses | [7],[8][9] |
| Primary Endpoint | Safety, Tolerability, Pharmacokinetics | Safety, Tolerability, Pharmacokinetics, Pharmacodynamics | [7],[8][9] |
| Efficacy Endpoint | Not assessed in healthy volunteers | Change in liver fat content (measured by MRI-PDFF) | [8][9][10][11] |
| Result | - | Up to 40% dose-dependent mean reduction in homozygous patients | [8][9][10][11] |
| Safety | Generally safe and well-tolerated, no serious adverse events | Generally safe and well-tolerated, mostly mild adverse events | [7],[8][9][10][11] |
| Pharmacokinetics (t½) | 10.4-15.2 hours | 3.4-6.2 hours (plasma) | [2] |
Experimental Protocols
PNPLA3 Protein Degradation Assay (for this compound)
This in vitro assay is designed to quantify the degradation of the PNPLA3 protein in response to treatment with a degrader molecule like this compound.
Objective: To determine the half-maximal effective concentration (EC50) of this compound for inducing PNPLA3 degradation.
Methodology:
-
Cell Culture: Primary human hepatocytes are cultured in appropriate media.
-
Treatment: Cells are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).
-
Cell Lysis: After treatment, cells are washed and lysed to release cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method, such as a BCA assay, to ensure equal loading for subsequent analysis.
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for PNPLA3. A primary antibody for a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
A chemiluminescent substrate is added, and the resulting signal is detected using an imaging system.
-
-
Data Analysis: The intensity of the PNPLA3 band is normalized to the intensity of the loading control band for each sample. The percentage of PNPLA3 degradation is calculated relative to the vehicle-treated control. The EC50 value is determined by plotting the percentage of degradation against the log of the this compound concentration and fitting the data to a dose-response curve.
Liver Fat Quantification by MRI-PDFF (for siRNA)
Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF) is a non-invasive imaging technique used in clinical trials to accurately and quantitatively measure the amount of fat in the liver.[12][13][14][15]
Objective: To assess the change in hepatic steatosis in response to PNPLA3 siRNA treatment.
Methodology:
-
Patient Preparation: Patients are typically asked to fast for a few hours before the scan to minimize metabolic variability.
-
Image Acquisition:
-
The patient lies in an MRI scanner.
-
A specific chemical shift-encoded MRI sequence is used to acquire images of the liver. This technique exploits the different resonance frequencies of protons in water and fat molecules to separate their signals.
-
Multiple echoes are acquired at different echo times.
-
-
Image Processing:
-
Specialized software is used to process the acquired MR data.
-
The software generates a PDFF map of the liver, where the value of each pixel represents the percentage of fat in that specific area of the liver tissue.
-
-
Data Analysis:
-
Regions of interest (ROIs) are drawn on the PDFF map, typically covering multiple segments of the liver to obtain a representative average.
-
The mean PDFF for the entire liver is calculated.
-
Measurements are taken at baseline (before treatment) and at one or more time points after the administration of the siRNA.
-
The change from baseline in mean liver PDFF is calculated to determine the treatment effect.
-
PNPLA3 Signaling and Pathophysiology
The I148M variant of PNPLA3 leads to its accumulation on lipid droplets, which impairs the hydrolysis of triglycerides.[16] This is thought to occur, in part, by sequestering the co-activator ABHD5, making it less available to activate adipose triglyceride lipase (B570770) (ATGL), the primary enzyme responsible for triglyceride breakdown in hepatocytes.[3] The resulting lipid accumulation contributes to cellular stress, inflammation, and the activation of hepatic stellate cells, which are key drivers of liver fibrosis.[3] By reducing the amount of PNPLA3 protein, either by degradation (this compound) or by silencing its synthesis (siRNA), these therapies aim to restore normal lipid metabolism and mitigate the downstream pathological consequences.[1][3]
Conclusion
This compound and siRNA therapeutics represent two distinct and promising strategies for the inhibition of PNPLA3 in the treatment of MASH and other liver diseases. This compound offers the convenience of oral administration and acts directly on the pathogenic protein. siRNA therapies, while requiring parenteral administration, have shown significant efficacy in reducing liver fat and benefit from targeted delivery to the liver. The ongoing and future clinical trials for these and other PNPLA3-targeting agents will be crucial in defining their respective roles in the evolving landscape of MASH therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Pfizer’s this compound is candidate to treat MASH | BioWorld [bioworld.com]
- 3. Targeting PNPLA3 to Treat MASH and MASH Related Fibrosis and Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. This compound by Pfizer for Metabolic Dysfunction-Associated Steatohepatitis (MASH): Likelihood of Approval [pharmaceutical-technology.com]
- 7. pfizer.com [pfizer.com]
- 8. arrowheadpharma.com [arrowheadpharma.com]
- 9. Arrowhead Pharmaceuticals Gains Full Rights to NASH Candidate ARO-PNPLA3 with Promising Phase 1 Results | Nasdaq [nasdaq.com]
- 10. Janssen Returns Phase I NASH Candidate to Arrowhead - BioSpace [biospace.com]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. Non-invasive, quantitative assessment of liver fat by MRI-PDFF as an endpoint in NASH trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. MRI‐Proton Density Fat Fraction Treatment Response Criteria in Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aapm.confex.com [aapm.confex.com]
- 16. A PNPLA3-Deficient iPSC-Derived Hepatocyte Screen Identifies Pathways to Potentially Reduce Steatosis in Metabolic Dysfunction-Associated Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PF-07853578 and Semaglutide for the Treatment of Metabolic Dysfunction-Associated Steatohepatitis (MASH)
For Researchers, Scientists, and Drug Development Professionals
Metabolic dysfunction-associated steatohepatitis (MASH), formerly known as nonalcoholic steatohepatitis (NASH), represents a significant and growing unmet medical need. The disease is characterized by hepatic steatosis, inflammation, and varying degrees of fibrosis, which can progress to cirrhosis, liver failure, and hepatocellular carcinoma. The complex pathophysiology of MASH has made therapeutic development challenging, but recent advances have brought promising agents to the forefront. This guide provides a detailed comparison of two such agents: PF-07853578, a novel, genetically-targeted therapy in early-stage clinical development, and Semaglutide (B3030467), a GLP-1 receptor agonist with recently reported positive Phase 3 data in MASH.
Executive Summary
This document offers a comparative overview of this compound and Semaglutide, focusing on their distinct mechanisms of action, available clinical and preclinical data, and the design of their respective clinical trials. While a direct head-to-head comparison is not yet possible due to the different stages of development, this guide aims to provide a clear, data-driven perspective for the scientific community.
Mechanism of Action
The two compounds address MASH through fundamentally different biological pathways.
This compound: This investigational compound is a modulator of Patatin-like phospholipase domain-containing protein 3 (PNPLA3).[1] Specifically, it targets the I148M variant of the PNPLA3 gene, which is a well-established genetic risk factor for MASH and is associated with increased susceptibility to liver fat accumulation, inflammation, and fibrosis.[1] this compound is designed to covalently bind to the mutant PNPLA3 protein, leading to its dissociation from lipid droplets and subsequent degradation.[1] This targeted approach aims to directly address a key genetic driver of the disease in a specific patient population.
Semaglutide: As a glucagon-like peptide-1 (GLP-1) receptor agonist, Semaglutide's efficacy in MASH is believed to be multifactorial and largely indirect.[2] Its primary actions include promoting insulin (B600854) secretion, suppressing glucagon (B607659) release, slowing gastric emptying, and reducing appetite, leading to significant weight loss and improved glycemic control.[3] These systemic metabolic improvements are thought to reduce the metabolic stress on the liver, thereby decreasing steatosis, inflammation, and subsequent fibrosis.[2]
Efficacy Data
The available efficacy data for the two agents reflect their different stages of clinical development.
This compound: Preclinical and Phase 1 Data
As this compound is currently in Phase 1 clinical trials, there is no efficacy data in MASH patients available.[1] Preclinical studies in mice with the PNPLA3 I148M knock-in mutation have shown promising results.
| Preclinical Efficacy of this compound in a Mouse Model | |
| Parameter | Result |
| PNPLA3 I148M Protein Reduction (in hepatocytes) | -86.1% |
| Liver Triglyceride Reduction | -61.6% |
A Phase 1 study in healthy adult participants has demonstrated that this compound is generally safe and well-tolerated.[1]
Semaglutide: Phase 3 Clinical Trial Data (ESSENCE Trial)
The efficacy of once-weekly subcutaneous Semaglutide (2.4 mg) in patients with biopsy-confirmed MASH and fibrosis stage F2 or F3 has been evaluated in the Phase 3 ESSENCE trial. The interim analysis at 72 weeks showed statistically significant improvements in key histological endpoints compared to placebo.
| Efficacy of Semaglutide in MASH (ESSENCE Trial - 72 Weeks) | ||
| Endpoint | Semaglutide (2.4 mg) | Placebo |
| MASH Resolution with No Worsening of Fibrosis | 59% | 17% |
| Improvement in Fibrosis Stage by ≥1 Stage with No Worsening of MASH | 43% | 33% |
Experimental Protocols
This compound: Phase 1 First-in-Human Study (NCT05890105)
This ongoing Phase 1 study is a randomized, double-blind, placebo-controlled, single ascending dose trial designed to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy adult participants.
-
Study Design: Single ascending oral doses.
-
Participants: Healthy adults.
-
Primary Outcome Measures:
-
Incidence and severity of adverse events.
-
Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC).
-
Semaglutide: Phase 3 ESSENCE Trial (NCT04822181)
This is a large-scale, randomized, double-blind, placebo-controlled Phase 3 trial evaluating the efficacy and safety of once-weekly subcutaneous Semaglutide 2.4 mg in patients with MASH and liver fibrosis.
-
Study Design: Randomized, double-blind, placebo-controlled.
-
Participants: Adults with biopsy-confirmed MASH with fibrosis stage F2 or F3.
-
Intervention: Once-weekly subcutaneous injection of Semaglutide 2.4 mg or placebo.
-
Duration: 72 weeks for the primary endpoints.
-
Primary Endpoints:
-
MASH resolution (defined as a score of 0 for lobular inflammation and 0 for ballooning) with no worsening of fibrosis.
-
Improvement in fibrosis stage by at least one stage with no worsening of MASH.
-
-
Key Assessments: Liver biopsy at baseline and week 72.
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental workflows, the following diagrams are provided.
References
Validating Target Engagement of PF-07853578 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of PF-07853578, a novel covalent inhibitor of the patatin-like phospholipase domain-containing protein 3 (PNPLA3) I148M variant, and alternative therapeutic strategies. The focus is on the in vivo validation of target engagement, a critical step in the development of therapeutics for metabolic dysfunction-associated steatohepatitis (MASH), previously known as non-alcoholic steatohepatitis (NASH).
Executive Summary
This compound is a first-in-class oral covalent inhibitor of the PNPLA3 I148M mutant protein, a genetically validated driver of MASH.[1] It acts by binding to the mutant protein, leading to its dissociation from lipid droplets and subsequent degradation. Preclinical studies in a human PNPLA3 I148M knock-in mouse model have demonstrated significant target engagement and efficacy. The primary alternatives to this small molecule approach are RNA interference (RNAi) therapeutics, specifically small interfering RNAs (siRNAs), which aim to reduce the expression of the PNPLA3 gene. This guide will compare the available in vivo data for this compound with the leading siRNA candidate, ARO-PNPLA3 (formerly JNJ-75220795).
Data Presentation: In Vivo Target Engagement and Efficacy
The following tables summarize the key preclinical and clinical data for this compound and the siRNA alternative, ARO-PNPLA3.
Table 1: Preclinical In Vivo Performance of this compound in PNPLA3 I148M Knock-in Mice
| Parameter | Vehicle Control | This compound (30 mg/kg/day for 14 days) |
| PNPLA3 I148M Protein Reduction (in hepatocytes) | - | -86.1% |
| Liver Triglyceride Level Reduction | - | -61.6% |
Data sourced from a study in PNPLA3 I148M knock-in mice on a high-sucrose diet.[1]
Table 2: Clinical Performance of ARO-PNPLA3 (siRNA) in Phase 1 Study
| Parameter | Placebo | ARO-PNPLA3 (Single Dose) |
| Mean Reduction in Liver Fat (in PNPLA3 I148M Homozygotes) | - | Up to 40% |
Data from a Phase 1 clinical study in patients homozygous for the PNPLA3 I148M mutation.[2][3]
Signaling Pathway and Mechanism of Action
The I148M mutation in the PNPLA3 gene leads to a loss of the protein's triglyceride hydrolase activity and promotes its accumulation on lipid droplets, contributing to hepatic steatosis.
Caption: PNPLA3 I148M accumulates on lipid droplets. This compound induces its degradation, while siRNAs prevent its synthesis.
Experimental Workflows
The validation of in vivo target engagement for these different modalities requires distinct experimental approaches.
Caption: In vivo validation workflows for this compound and siRNA therapeutics.
Logical Comparison of Therapeutic Approaches
Both small molecule inhibitors and siRNA-based therapies present viable strategies for targeting PNPLA3 I148M, each with distinct characteristics.
Caption: Comparison of small molecule and siRNA approaches for targeting PNPLA3 I148M.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results.
In Vivo Target Engagement of this compound in PNPLA3 I148M Knock-in Mice
-
Animal Model: Male and female human PNPLA3 I148M knock-in mice.
-
Diet: High-sucrose diet to induce the MASH phenotype.
-
Dosing: Oral administration of this compound (e.g., 30 mg/kg) or vehicle control daily for a specified period (e.g., 14 days).
-
Tissue Collection: At the end of the treatment period, mice are euthanized, and liver tissue is collected and snap-frozen in liquid nitrogen or fixed in formalin.
-
Western Blot for PNPLA3 Protein Levels:
-
Homogenize a portion of the frozen liver tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Determine the total protein concentration of the lysate using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for human PNPLA3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
-
Immunohistochemistry (IHC) for PNPLA3 Localization:
-
Embed formalin-fixed liver tissue in paraffin (B1166041) and cut into thin sections (e.g., 4-5 µm).
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using a citrate-based buffer.
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate the sections with a primary antibody against human PNPLA3 overnight at 4°C.
-
Wash and incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Develop the signal with a chromogen such as DAB and counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides for microscopic examination to assess the localization and abundance of PNPLA3 protein.
-
Measurement of Liver Triglycerides
-
Lipid Extraction:
-
Homogenize a pre-weighed portion of frozen liver tissue in a chloroform:methanol (2:1) solution.
-
Add a saline solution to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Triglyceride Quantification:
-
Resuspend the dried lipid extract in a suitable solvent (e.g., isopropanol).
-
Use a commercial colorimetric or fluorometric triglyceride assay kit according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence and calculate the triglyceride concentration based on a standard curve.
-
Normalize the triglyceride content to the initial liver tissue weight.
-
In Vivo Efficacy Assessment of ARO-PNPLA3 using MRI-PDFF
-
Study Population: Human subjects homozygous for the PNPLA3 I148M mutation with evidence of hepatic steatosis.
-
Intervention: A single subcutaneous injection of ARO-PNPLA3 or placebo.
-
Imaging Protocol:
-
Baseline Imaging: Perform a baseline magnetic resonance imaging-proton density fat fraction (MRI-PDFF) scan of the liver before dosing.
-
Follow-up Imaging: Conduct follow-up MRI-PDFF scans at specified time points post-dosing (e.g., week 12 and week 24).
-
-
MRI-PDFF Acquisition:
-
Use a 1.5T or 3.0T MRI scanner.
-
Employ a multi-echo 3D spoiled gradient-echo sequence to acquire images of the entire liver during a single breath-hold.
-
Acquire images at multiple echo times to allow for the separation of fat and water signals.
-
-
Data Analysis:
-
Process the MRI data using specialized software to generate a PDFF map of the liver.
-
Place multiple regions of interest (ROIs) in different segments of the liver to obtain an average PDFF value for the entire organ.
-
Calculate the percentage change in liver PDFF from baseline to the follow-up time points to assess the treatment effect.[4][5]
-
References
- 1. Pfizer’s this compound is candidate to treat MASH | BioWorld [bioworld.com]
- 2. Arrowhead Pharmaceuticals Gains Full Rights to NASH Candidate ARO-PNPLA3 with Promising Phase 1 Results | Arrowhead Pharmaceuticals Inc. [ir.arrowheadpharma.com]
- 3. Arrowhead Pharmaceuticals Gains Full Rights to NASH Candidate ARO-PNPLA3 with Promising Phase 1 Results | Nasdaq [nasdaq.com]
- 4. fda.gov [fda.gov]
- 5. Non-invasive, quantitative assessment of liver fat by MRI-PDFF as an endpoint in NASH trials - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of PF-07853578 for the Treatment of Metabolic Dysfunction-Associated Steatohepatitis (MASH)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of PF-07853578, a novel covalent inhibitor of the patatin-like phospholipase domain-containing protein 3 (PNPLA3) I148M variant, for the treatment of Metabolic Dysfunction-Associated Steatohepatitis (MASH). Its performance is evaluated in the context of other therapeutic alternatives for MASH, supported by available preclinical and clinical data.
Introduction to this compound
This compound is a clinical-stage, orally administered small molecule developed by Pfizer for the treatment of MASH, a progressive form of fatty liver disease.[1] The therapeutic rationale for this compound is rooted in the strong genetic association between a common variant in the PNPLA3 gene (I148M) and the risk of developing MASH and its complications, including cirrhosis and hepatocellular carcinoma. This compound acts as a covalent inhibitor that specifically targets the mutant PNPLA3 I148M protein, leading to its degradation.[2][3]
Mechanism of Action of this compound
The PNPLA3 I148M variant exhibits a gain-of-function or altered function that promotes lipid accumulation in hepatocytes. This compound covalently binds to a catalytic serine residue within the PNPLA3 I148M protein.[3] This binding event facilitates the dissociation of the mutant protein from lipid droplets, making it susceptible to proteasomal degradation.[2] The clearance of the pathogenic PNPLA3 I148M protein is intended to restore normal lipid metabolism within the liver.
References
- 1. Global Assessment of Drug Target Engagement and Selectivity of Covalent Cysteine-Reactive Inhibitors Using Alkyne-Functionalized Probes. — Target Discovery Institute [tdi.ox.ac.uk]
- 2. Proteome-Wide Profiling of the Covalent-Druggable Cysteines with a Structure-Based Deep Graph Learning Network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. obgproject.com [obgproject.com]
PF-07853578 in Combination Therapy for MASH: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Metabolic dysfunction-associated steatohepatitis (MASH), a progressive form of non-alcoholic fatty liver disease (NAFLD), presents a significant challenge in drug development due to its complex pathophysiology involving metabolic dysregulation, inflammation, and fibrosis. While numerous therapeutic agents are under investigation, the multifaceted nature of MASH increasingly points toward combination therapies as the most promising approach. This guide provides a comparative analysis of PF-07853578, a novel PNPLA3 modulator, in the context of emerging MASH combination therapy strategies.
Currently, this compound, developed by Pfizer, is in Phase I clinical trials and is being investigated as a monotherapy.[1] There is no publicly available data on its use in combination therapy for MASH. However, by examining its unique mechanism of action and the landscape of MASH therapeutics, we can explore its potential role in future combination regimens.
This compound: A Targeted Approach to MASH
This compound is a first-in-class oral agent that acts by modulating Patatin-like phospholipase domain-containing protein 3 (PNPLA3).[1] Specifically, it targets the I148M variant of the PNPLA3 gene, which is a strong genetic risk factor for the development and progression of MASH, leading to increased liver fat accumulation, inflammation, and fibrosis.[2][3]
The therapeutic strategy behind this compound is to selectively target the disease-driving mutant PNPLA3 protein. This compound covalently binds to the mutant PNPLA3 I148M protein, causing its dissociation from lipid droplets in hepatocytes and subsequent degradation via the proteasome.[2] This targeted degradation of the dysfunctional protein is expected to reduce lipotoxicity and downstream inflammatory and fibrotic signaling.
Preclinical and Phase I Data
Preclinical studies in mouse models with the PNPLA3 I148M knock-in have demonstrated the potential of this compound. In these models, treatment for 14 days resulted in a significant reduction of the mutant PNPLA3 protein in hepatocytes and a notable decrease in liver triglycerides.[2]
A Phase I single-ascending dose clinical trial in healthy participants showed that this compound was generally safe and well-tolerated, with no serious adverse events reported. The compound was rapidly absorbed and demonstrated a mean terminal half-life of 10.4-15.2 hours.[2]
The Rationale for Combination Therapy in MASH
The complexity of MASH pathogenesis, involving multiple interconnected pathways, suggests that targeting a single pathway may not be sufficient to achieve optimal therapeutic outcomes in all patients.[4][5] The primary goals of MASH treatment are to resolve steatohepatitis and reverse or halt the progression of fibrosis. Combination therapy offers the potential to:
-
Target Multiple Disease Pathways: Simultaneously address metabolic dysregulation (e.g., insulin (B600854) resistance, dyslipidemia), inflammation, and fibrosis.
-
Enhance Efficacy: Achieve synergistic or additive effects, leading to greater improvements in histological endpoints.
-
Lower Doses and Reduce Side Effects: Combining agents may allow for lower doses of individual drugs, potentially mitigating dose-dependent adverse events.
Emerging strategies in MASH treatment focus on combining agents with complementary mechanisms of action.[6][7][8] For instance, combining a metabolically-targeted agent with an anti-inflammatory or anti-fibrotic drug is a promising approach.
Potential Combination Strategies for this compound
Given its targeted mechanism, this compound could be a valuable component of a combination therapy regimen. Potential partners could include agents that address other facets of MASH pathology:
-
GLP-1 Receptor Agonists (e.g., Semaglutide, Tirzepatide): These agents primarily address the metabolic aspects of MASH by improving glycemic control, promoting weight loss, and reducing hepatic steatosis.[6] Combining a GLP-1 RA with this compound could provide a powerful two-pronged attack on both the genetic predisposition and the metabolic drivers of the disease.
-
Thyroid Hormone Receptor-β (THR-β) Agonists (e.g., Resmetirom): Resmetirom, the first FDA-approved drug for MASH, enhances hepatic fat metabolism.[7][8] A combination with this compound could lead to a more profound reduction in liver fat and its downstream consequences.
-
Fibroblast Growth Factor 21 (FGF21) Analogs: These agents have shown promise in improving metabolic parameters and reducing liver fat and fibrosis.[7]
-
Anti-inflammatory or Anti-fibrotic Agents: Drugs targeting inflammatory pathways (e.g., CCR2/5 inhibitors) or fibrotic pathways (e.g., galectin-3 inhibitors) could be combined with this compound to more directly address the later stages of MASH progression.
Comparative Data
As this compound is in early-stage development, direct comparative data from combination therapy trials is not available. The following table summarizes the available quantitative data for this compound from preclinical studies.
| Parameter | Experimental Model | Treatment | Result | Reference |
| PNPLA3 I148M Mutant Protein Reduction | PNPLA3 I148M knock-in mice on a high-sucrose diet | This compound (30 mg/kg for 14 days) | -86.1% reduction in hepatocytes | [2] |
| Liver Triglyceride Reduction | PNPLA3 I148M knock-in mice on a high-sucrose diet | This compound (30 mg/kg for 14 days) | -61.6% reduction | [2] |
| PNPLA3 I148M Dissociation from Lipid Droplets | In vitro | This compound | 4 nM (cell-free), 5 nM (primary hepatocytes) | [2] |
| PNPLA3 I148M Degradation | Primary human hepatocytes | This compound | 8 nM | [2] |
| Bioavailability | DMPK and human projection modeling | N/A | 67% | [2] |
| Half-life | DMPK and human projection modeling | N/A | 7 hours | [2] |
| Mean Terminal Half-life | Phase I single-ascending dose in healthy participants | N/A | 10.4-15.2 hours | [2] |
Experimental Protocols
Preclinical Efficacy Study in PNPLA3 I148M Knock-in Mice
-
Animal Model: Male and female homozygous PNPLA3 I148M knock-in mice.
-
Diet: Fed a high-sucrose diet to induce a MASH-like phenotype.
-
Treatment: this compound was administered orally at a dose of 30 mg/kg once daily for 14 days. A vehicle control group was also included.
-
Endpoints: At the end of the treatment period, liver tissue was collected for analysis. The levels of PNPLA3 I148M protein were quantified by Western blot or a similar protein quantification method. Liver triglycerides were extracted and measured using a commercially available assay kit.
-
Statistical Analysis: Comparison between the this compound-treated group and the vehicle control group was performed using an appropriate statistical test, such as a t-test.
Visualizations
Caption: Mechanism of action of this compound in hepatocytes.
References
- 1. This compound by Pfizer for Metabolic Dysfunction-Associated Steatohepatitis (MASH): Likelihood of Approval [pharmaceutical-technology.com]
- 2. Pfizer’s this compound is candidate to treat MASH | BioWorld [bioworld.com]
- 3. Targeting PNPLA3 to Treat MASH and MASH Related Fibrosis and Cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Insights Into Combination Therapy for Metabolic Dysfunction-Associated Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fattyliver.ca [fattyliver.ca]
- 8. fiercepharma.com [fiercepharma.com]
Navigating the MASH Drug Development Landscape: A Comparative Analysis of Clinical Trial Endpoints
For Immediate Release
The clinical trial landscape for Metabolic Dysfunction-Associated Steatohepatitis (MASH) is rapidly evolving, with several promising therapeutic agents progressing through late-stage development. This guide provides a comparative analysis of the clinical trial endpoints for Pfizer's PF-07853578 against other prominent MASH drug candidates: resmetirom (B1680538), lanifibranor (B608451), and semaglutide (B3030467). This document is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of these therapies based on their clinical trial designs and targeted outcomes.
Executive Summary
MASH, a progressive form of non-alcoholic fatty liver disease (NAFLD), is characterized by hepatic steatosis, inflammation, and fibrosis, which can lead to cirrhosis and liver failure. The urgent need for effective treatments has spurred the development of multiple drugs with diverse mechanisms of action. This comparison focuses on the primary and secondary endpoints established in the clinical trials of these agents, providing a framework for understanding their potential clinical utility and differentiation. While resmetirom, lanifibranor, and semaglutide are in advanced Phase 3 trials with defined efficacy endpoints, this compound is in an earlier Phase 1 stage, with a primary focus on safety and tolerability.
Comparison of Clinical Trial Endpoints
The following table summarizes the key clinical trial endpoints for the selected MASH drug candidates.
| Drug (Sponsor) | Trial Name | Phase | Primary Endpoint(s) | Key Secondary Endpoint(s) |
| This compound (Pfizer) | NCT05890105 | 1 | Safety and Tolerability | Pharmacokinetics |
| Resmetirom (Madrigal Pharmaceuticals) | MAESTRO-NASH[1][2][3] | 3 | - MASH resolution with no worsening of fibrosis.- Fibrosis improvement of at least one stage with no worsening of MASH. | - LDL-cholesterol lowering.- Reduction in liver fat (MRI-PDFF).- Improvement in liver enzymes. |
| Lanifibranor (Inventiva) | NATIV3[4][5][6][7][8] | 3 | - MASH resolution and improvement of fibrosis. | - NASH resolution with no worsening of fibrosis.- Improvement in liver stiffness (elastography).- Changes in glycemic and lipid parameters. |
| Semaglutide (Novo Nordisk) | ESSENCE[9][10][11][12][13] | 3 | - Resolution of steatohepatitis with no worsening of liver fibrosis.- Improvement in liver fibrosis with no worsening of steatohepatitis. | - Change in body weight.- Proportion of patients with both resolution of steatohepatitis and improvement in liver fibrosis. |
Detailed Experimental Protocols and Methodologies
A key aspect of evaluating clinical trial data is understanding the methodologies employed. Below are the detailed protocols for the pivotal trials of the compared MASH drugs.
This compound (NCT05890105)
As a Phase 1, first-in-human study, the primary objective is to evaluate the safety, tolerability, and pharmacokinetics of single ascending oral doses of this compound in healthy adult participants.[14] The trial is a randomized, double-blind, placebo-controlled, crossover study. The endpoints are focused on monitoring adverse events, laboratory abnormalities, and pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion of the drug.[15][16]
Resmetirom (MAESTRO-NASH)
This Phase 3 trial enrolls adults with biopsy-confirmed at-risk MASH.[1] Patients are randomized to receive once-daily oral resmetirom (80 mg or 100 mg) or a placebo.[1][2] Liver biopsies are performed at screening and at week 52 to assess the primary endpoints.[1][2] The study is designed to demonstrate the efficacy of resmetirom on histological measures of MASH and fibrosis.[1]
Lanifibranor (NATIV3)
The NATIV3 trial is a randomized, double-blind, placebo-controlled study evaluating the long-term efficacy and safety of lanifibranor in adult patients with biopsy-proven non-cirrhotic MASH with F2/F3 stage liver fibrosis.[5][6] Participants are treated for 72 weeks, and the effect of lanifibranor is assessed on several histological endpoints, including MASH resolution and improvement of fibrosis by at least one stage.[5][6]
Semaglutide (ESSENCE)
The ESSENCE trial is a two-part, Phase 3 study evaluating subcutaneous semaglutide 2.4 mg in participants with biopsy-proven MASH and fibrosis stage 2 or 3.[10] Part 1 aims to demonstrate improvement in liver histology compared with placebo, with the two primary endpoints being the resolution of steatohepatitis without worsening of liver fibrosis, and improvement in liver fibrosis without worsening of steatohepatitis.[10][13]
Signaling Pathways and Mechanisms of Action
Understanding the underlying biological pathways targeted by these drugs is crucial for interpreting their clinical effects.
This compound: PNPLA3 Modulation
This compound is a modulator of the Patatin-like phospholipase domain-containing protein 3 (PNPLA3).[16] A specific genetic variant of PNPLA3 (I148M) is strongly associated with an increased risk of MASH and its progression.[17] The I148M variant leads to the accumulation of triglycerides in hepatocytes.[17] this compound is designed to target this pathway to reduce hepatic fat accumulation and subsequent inflammation and fibrosis.[18][19]
Comparative Mechanisms of Action
The other MASH drugs in this comparison utilize different mechanisms:
-
Resmetirom is a thyroid hormone receptor-beta (THR-β) selective agonist that increases hepatic fat metabolism.
-
Lanifibranor is a pan-peroxisome proliferator-activated receptor (pan-PPAR) agonist that targets inflammation, fibrosis, and metabolic pathways.
-
Semaglutide is a glucagon-like peptide-1 (GLP-1) receptor agonist that improves metabolic parameters and reduces liver fat.
Experimental Workflow: A Typical Phase 3 MASH Clinical Trial
The workflow for a pivotal Phase 3 MASH clinical trial is a multi-step process designed to rigorously evaluate the efficacy and safety of an investigational drug.
Conclusion
The MASH therapeutic landscape is diverse, with multiple promising candidates targeting different aspects of the disease pathophysiology. While late-stage drugs like resmetirom, lanifibranor, and semaglutide have established clear histological endpoints for MASH resolution and fibrosis improvement, early-stage candidates like this compound are focused on novel mechanisms and establishing a safe clinical profile. The unique approach of this compound, targeting the genetically validated PNPLA3 pathway, holds significant promise for a personalized medicine approach in MASH treatment. Future clinical data will be critical in determining its efficacy and position within the broader MASH treatment paradigm. Researchers and clinicians should continue to monitor the progress of these trials as they will shape the future of MASH management.
References
- 1. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 2. Design of the phase 3 MAESTRO clinical program to evaluate resmetirom for the treatment of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Inventiva NATiV3 NASH | University of Iowa Clinical Research and Trials [clinicaltrials.uihealthcare.org]
- 5. inventivapharma.com [inventivapharma.com]
- 6. inventivapharma.com [inventivapharma.com]
- 7. A Phase 3 Study Evaluating Efficacy and Safety of Lanifibranor Followed by an Active Treatment Extension in Adult Patients With (NASH) and Fibrosis Stages F2 and F3 ( NATiV3 ) | Clinical Research Trial Listing [centerwatch.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. patientcareonline.com [patientcareonline.com]
- 10. Semaglutide 2.4 mg in Participants With Metabolic Dysfunction-Associated Steatohepatitis: Baseline Characteristics and Design of the Phase 3 ESSENCE Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gastroenterologyandhepatology.net [gastroenterologyandhepatology.net]
- 12. Phase 3 Trial of Semaglutide in Metabolic Dysfunction-Associated Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. gut.bmj.com [gut.bmj.com]
- 14. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 15. Pfizer’s this compound is candidate to treat MASH | BioWorld [bioworld.com]
- 16. This compound by Pfizer for Metabolic Dysfunction-Associated Steatohepatitis (MASH): Likelihood of Approval [pharmaceutical-technology.com]
- 17. droracle.ai [droracle.ai]
- 18. researchgate.net [researchgate.net]
- 19. Targeting PNPLA3 to Treat MASH and MASH Related Fibrosis and Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Proper Disposal of PF-07853578
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like PF-07853578 is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, established guidelines for the disposal of hazardous pharmaceutical waste provide a clear framework for safe handling. All disposal procedures must comply with federal, state, and local regulations.[1]
General Handling and Waste Minimization
Before disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure.[2][3][4] This includes, but is not limited to, safety goggles, gloves, and lab coats. All handling of the compound, especially where dust or aerosols may be generated, should be conducted in a designated area, such as a chemical fume hood.[2][3]
Waste minimization should be practiced throughout the research process.[5] This involves using only the necessary amount of the compound and avoiding the generation of excessive waste.
Step-by-Step Disposal Protocol
The following steps outline the recommended procedure for the disposal of this compound and materials contaminated with it.
-
Segregation of Waste: All materials that have come into contact with this compound are considered hazardous waste.[6] This includes empty vials, contaminated PPE (gloves, gowns, etc.), and any lab supplies such as syringes, pipettes, and absorbent pads.[1][3] This waste must be segregated from general laboratory trash.
-
Containerization:
-
Sharps: Needles and syringes must be placed in a designated sharps container that is clearly labeled as "Hazardous Drug Waste."[3]
-
Solid Waste: Contaminated items such as gloves, gowns, and vials should be placed in a clearly labeled, leak-proof, and sealed hazardous waste container.[3][6] The container should be identified with a "Cytotoxic" or "Hazardous Drug" symbol.[6]
-
Unused Compound: Any bulk, unused this compound should be disposed of as hazardous chemical waste and not mixed with other waste streams.[7]
-
-
Labeling: All waste containers must be clearly labeled with the contents, including the name "this compound," and the appropriate hazard warnings.
-
Storage: Hazardous waste should be stored in a secure, designated area with limited access, away from general laboratory traffic, until it can be collected by a licensed hazardous waste disposal service.[3]
-
Disposal: The disposal of hazardous pharmaceutical waste must be carried out by a licensed and certified hazardous waste contractor in accordance with all applicable environmental regulations.[1] These materials should not be disposed of in standard trash or sewer systems.[7][8]
Spill Management
In the event of a spill, the area should be immediately secured and access restricted.[9] Trained personnel wearing appropriate PPE, including respiratory protection, should clean the spill using a spill kit designed for hazardous drugs.[9] All materials used for cleanup must be disposed of as hazardous waste.[1][9]
Quantitative Data Summary
As no specific Safety Data Sheet for this compound with quantitative exposure limits or environmental fate data is publicly available, a quantitative data table cannot be provided. For investigational compounds, it is standard practice to handle them as potent and hazardous until comprehensive safety data is generated.
Experimental Protocols
Detailed experimental protocols for the synthesis or use of this compound are proprietary to the manufacturer and are not publicly available. Researchers using this compound should refer to the documentation provided by the supplier for any specific handling instructions.
Disposal Decision Pathway
The following diagram illustrates the logical workflow for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
References
- 1. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. www1.udel.edu [www1.udel.edu]
- 4. cdc.gov [cdc.gov]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cdn.pfizer.com [cdn.pfizer.com]
- 9. ashp.org [ashp.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
